Product packaging for Fadraciclib(Cat. No.:CAS No. 1070790-89-4)

Fadraciclib

Cat. No.: B1671856
CAS No.: 1070790-89-4
M. Wt: 397.5 g/mol
InChI Key: DLPIYBKBHMZCJI-WBVHZDCISA-N
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Description

CYC-065 is under investigation in clinical trial NCT03739554 (CYC065 CDK Inhibitor and Venetoclax Study in Relapsed/Refractory CLL).
Fadraciclib is an orally bioavailable inhibitor of cyclin dependent kinases 2, 5 and 9 (CDK2/5/9), with potential antineoplastic and chemoprotective activities. Upon oral administration, this compound selectively binds to and inhibits the activity of CDK2, 5 and 9, which leads to inhibition of CDK2, 5 and 9-dependent cellular pathways, downregulation of genes involved in the pro-survival pathway, prevention of the activation of DNA double-strand break repair pathways, and induction of both cell cycle arrest and apoptosis. This inhibits the proliferation of CDK2/5/9-overexpressing tumor cells. In addition, CYC065 protects hematopoietic stem and progenitor cells (HSPCs), prevents myelosuppression, and preserves the function of the bone marrow. CDKs are serine/threonine kinases involved in the regulation of the cell cycle and may be overexpressed in certain cancer cell types;  they play key roles in tumor cell proliferation, the regulation of transcription, and DNA damage repair.
inhibits both CDK12 and CDK13;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H31N7O B1671856 Fadraciclib CAS No. 1070790-89-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S)-3-[[6-[(4,6-dimethylpyridin-3-yl)methylamino]-9-propan-2-ylpurin-2-yl]amino]pentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N7O/c1-7-17(15(6)29)25-21-26-19(18-20(27-21)28(11-24-18)12(2)3)23-10-16-9-22-14(5)8-13(16)4/h8-9,11-12,15,17,29H,7,10H2,1-6H3,(H2,23,25,26,27)/t15-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPIYBKBHMZCJI-WBVHZDCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)O)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CN=C(C=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]([C@@H](C)O)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CN=C(C=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070790-89-4
Record name CYC-065
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1070790894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYC-065
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15425
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FADRACICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YET2XNU791
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Fadraciclib: A Technical Guide to its Target Proteins and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fadraciclib (formerly CYC065) is a potent and selective, orally bioavailable, second-generation aminopurine inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4] By targeting these key regulators of cell cycle progression and transcription, this compound represents a promising therapeutic strategy for a range of malignancies, including solid tumors and hematological cancers.[1][5] This technical guide provides an in-depth overview of this compound's target proteins, its impact on critical signaling pathways, and detailed methodologies for key experimental procedures used in its characterization.

Core Target Proteins and Mechanism of Action

This compound's primary mechanism of action is the dual inhibition of CDK2 and CDK9.

  • CDK9 Inhibition and Transcriptional Control: CDK9, in complex with Cyclin T, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for the transition from transcription initiation to productive elongation. By inhibiting CDK9, this compound prevents RNAPII phosphorylation, leading to a global suppression of transcription.[2][6] This has a profound impact on the expression of short-lived and highly transcribed genes, many of which are crucial for cancer cell survival and proliferation. Notably, this compound treatment leads to the rapid downregulation of key anti-apoptotic proteins such as Myeloid Cell Leukemia 1 (MCL1) and oncogenic transcription factors like MYC.[6][7] The depletion of these pro-survival factors is a primary driver of this compound-induced apoptosis in cancer cells.

  • CDK2 Inhibition and Cell Cycle Regulation: CDK2, in association with Cyclin E and Cyclin A, plays a pivotal role in the G1 to S phase transition of the cell cycle. This compound's inhibition of CDK2 leads to cell cycle arrest, primarily in the G1 phase, particularly in cancer cells that are dependent on CDK2 activity for proliferation.[4] This is especially relevant in tumors with amplification or overexpression of Cyclin E1 (CCNE1).

The synergistic inhibition of both CDK2 and CDK9 positions this compound as a multi-faceted anti-cancer agent, simultaneously halting cell cycle progression and inducing apoptosis through transcriptional disruption.

Quantitative Data Summary

Kinase Selectivity Profile of this compound

This compound exhibits high selectivity for CDK2 and CDK9 over other kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of kinases.

Kinase TargetIC50 (nM)
CDK2/cyclin A 5
CDK9/cyclin T1 26
CDK5/p2521
CDK3/cyclin E129
CDK7/cyclin H/MAT1>10,000
CDK4/cyclin D1>10,000

Data sourced from Frame et al., PLOS One, 2020.

Anti-proliferative Activity of this compound in Cancer Cell Lines

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The half-maximal growth inhibition (GI50) values are presented for selected cell lines.

Cell LineCancer TypeKey Genetic FeaturesGI50 (µM)
OCI-AML3Acute Myeloid Leukemia0.44 ± 0.01 (72h)
MOLM-13Acute Myeloid LeukemiaMLL-AF90.25 ± 0.01 (72h)
MV4-11Acute Myeloid LeukemiaMLL-AF4, FLT3-ITD0.52 ± 0.01 (72h)
USC-ARK-2Uterine Serous CarcinomaCCNE1-overexpressing0.124 ± 0.058
USC-ARK-7Uterine Serous CarcinomaCCNE1-overexpressing0.124 ± 0.058
CCNE1 low-expressing USC cell linesUterine Serous Carcinoma0.415 ± 0.118

Data for AML cell lines sourced from a 2021 study on the interrogation of this compound in AML.[6] Data for USC cell lines sourced from MedChemExpress product information.[3]

Signaling Pathways and Experimental Workflows

This compound's Impact on the CDK9-RNAPII-MCL1/MYC Signaling Pathway

The following diagram illustrates the mechanism by which this compound inhibits the CDK9-mediated transcription of key pro-survival genes.

Fadraciclib_CDK9_Pathway cluster_inhibition Effect of this compound This compound This compound CDK9_CyclinT CDK9/Cyclin T (P-TEFb) This compound->CDK9_CyclinT Inhibits RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII Phosphorylates pRNAPII p-RNA Polymerase II (Ser2-CTD) Transcription Transcriptional Elongation pRNAPII->Transcription Promotes MCL1_MYC_mRNA MCL1/MYC mRNA Transcription->MCL1_MYC_mRNA Produces MCL1_MYC_Protein MCL1/MYC Protein MCL1_MYC_mRNA->MCL1_MYC_Protein Translates to Cell_Survival Cell Survival MCL1_MYC_Protein->Cell_Survival Promotes Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibits

Caption: this compound inhibits CDK9, preventing RNAPII phosphorylation and subsequent transcription of MCL1 and MYC, leading to apoptosis.

This compound's Impact on the CDK2-Cell Cycle Signaling Pathway

The following diagram illustrates this compound's role in disrupting the G1/S transition of the cell cycle through CDK2 inhibition.

Fadraciclib_CDK2_Pathway cluster_inhibition Effect of this compound This compound This compound CDK2_CyclinE CDK2/Cyclin E This compound->CDK2_CyclinE Inhibits Cell_Cycle_Arrest G1 Cell Cycle Arrest Rb Rb Protein CDK2_CyclinE->Rb Phosphorylates G1_S_Transition G1/S Phase Transition E2F E2F Transcription Factor Rb->E2F Binds and Inhibits pRb p-Rb Protein pRb->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates S_Phase_Genes->G1_S_Transition Promotes

Caption: this compound inhibits CDK2, preventing Rb phosphorylation, which leads to G1 cell cycle arrest.

Experimental Workflow for Assessing this compound's Cellular Effects

The following diagram outlines a typical experimental workflow to characterize the effects of this compound on cancer cells.

Experimental_Workflow start Start: Cancer Cell Culture treat Treat with this compound (Dose-Response & Time-Course) start->treat viability Cell Viability Assay (e.g., Resazurin) treat->viability western Western Blot Analysis (Protein Expression) treat->western facs Flow Cytometry (Cell Cycle & Apoptosis) treat->facs data Data Analysis: GI50, Protein Levels, Cell Cycle Distribution viability->data western->data facs->data end Conclusion: Mechanism of Action data->end

Caption: A standard workflow to evaluate this compound's impact on cancer cell viability, protein expression, and cell cycle progression.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK2 and CDK9.

Methodology:

  • Reagents and Materials:

    • Recombinant human CDK2/cyclin A and CDK9/cyclin T1 enzymes.

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • ATP at a concentration approximating the Km for each enzyme.

    • Substrate peptide (e.g., a derivative of the retinoblastoma protein for CDK2).

    • This compound serially diluted in DMSO.

    • 384-well plates.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Dispense kinase and substrate in kinase buffer into the wells of a 384-well plate.

    • Add serially diluted this compound or DMSO (vehicle control) to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

    • Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cell Viability (Resazurin Reduction) Assay

Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

  • Reagents and Materials:

    • Cancer cell lines of interest.

    • Complete cell culture medium.

    • This compound.

    • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered).[8]

    • 96-well clear-bottom black plates.

    • Fluorescence plate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound or DMSO (vehicle control) and incubate for the desired duration (e.g., 72 hours).

    • Add resazurin solution to each well (typically 10% of the culture volume) and incubate for 1-4 hours at 37°C, protected from light.[8]

    • Measure the fluorescence of the reduced resorufin using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[8]

    • Subtract the background fluorescence from wells containing medium and resazurin only.

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Determine the GI50 value by plotting the percentage of viability against the log of this compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis

Objective: To assess the effect of this compound on the expression and phosphorylation status of key target proteins.

Methodology:

  • Reagents and Materials:

    • Cancer cell lines.

    • This compound.

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and PVDF membranes.

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

    • Primary antibodies against p-RNAPII (Ser2), total RNAPII, MCL1, MYC, p-Rb, total Rb, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Seed cells and treat with this compound or DMSO for the desired time points.

    • Harvest and lyse the cells in ice-cold lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

This compound is a promising dual CDK2 and CDK9 inhibitor with a well-defined mechanism of action that involves the disruption of cell cycle control and the induction of apoptosis through transcriptional suppression of key oncogenic drivers. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with or interested in this class of targeted therapies. Further investigation into this compound's efficacy in various cancer models and in combination with other anti-cancer agents is warranted to fully realize its therapeutic potential.

References

Fadraciclib (CYC065): A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fadraciclib (CYC065) is a second-generation, orally available, and potent ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 9 (CDK9).[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of this compound. It is designed to serve as a resource for researchers and professionals in the field of drug development and oncology. Detailed experimental protocols, quantitative data, and visual representations of its signaling pathways are presented to facilitate a deeper understanding of this promising clinical candidate.

Chemical Structure and Synthesis

This compound was developed through the optimization of the aminopurine scaffold of the first-generation CDK inhibitor, seliciclib.[4] The medicinal chemistry efforts focused on enhancing target inhibitory potency and metabolic stability, leading to a compound with improved aqueous solubility and significantly enhanced anti-proliferative activity.[4]

Chemical Name: (2R,3S)-3-[[6-[[(4,6-dimethyl-3-pyridinyl)methyl]amino]-9-(1-methylethyl)-9H-purin-2-yl]amino]-2-pentanol[5]

Chemical Formula: C₂₁H₃₁N₇O[3]

Molecular Weight: 397.52 g/mol [3]

CAS Number: 1070790-89-4[3]

Synthesis of this compound

The synthesis of this compound involves the reaction of (4,6-dimethyl-pyridin-3-ylmethyl)-(2-fluoro-9-isopropyl-9H-purin-6-yl)-amine with (2R,3S)-3-amino-pentan-2-ol.[4]

Experimental Protocol:

To a stirred solution of (4,6-dimethyl-pyridin-3-ylmethyl)-(2-fluoro-9-isopropyl-9H-purin-6-yl)-amine (300 mg, 0.84 mmol) in a 4:1 mixture of n-BuOH and DMSO (5 ml) at room temperature under an argon atmosphere, DIEA (1.7 ml, 10 eq, 8.4 mmol) is added, followed by (2R,3S)-3-amino-pentan-2-ol (0.5 g, 4.8 mmol).[4] The reaction flask is then fitted with a condenser and placed in a preheated oil bath at 140°C. The reaction mixture is stirred at this temperature for 72 hours.[4]

Mechanism of Action and Signaling Pathways

This compound is a potent inhibitor of CDK2 and CDK9.[3] Inhibition of these kinases disrupts key cellular processes that are often dysregulated in cancer.

  • CDK2 Inhibition: CDK2, in complex with cyclin E or cyclin A, plays a crucial role in the G1/S phase transition of the cell cycle.[2][6] Inhibition of CDK2 by this compound leads to a blockage of cells in the G1 phase, thereby inhibiting cell proliferation.[2] This is particularly effective in cancers with overexpression of Cyclin E1 (CCNE1).[2]

  • CDK9 Inhibition: CDK9, as a component of the positive transcription elongation factor b (P-TEFb), is essential for the regulation of transcription.[5][7] It phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcriptional elongation.[5][8] By inhibiting CDK9, this compound leads to a decrease in the transcription of key pro-survival and oncogenic proteins with short half-lives, such as MCL1 and MYC.[5][8] This ultimately induces rapid apoptosis in cancer cells.[5][8]

Figure 1: this compound's dual inhibition of CDK2 and CDK9 pathways.

Quantitative Data

Kinase Inhibitory Potency

This compound demonstrates high potency against CDK2 and CDK9, with significantly lower activity against other kinases.[1]

Kinase TargetIC₅₀ (nM)
CDK2/cyclin A5[1]
CDK9/cyclin T126[1][3]
CDK5/p2521[1]
CDK3/cyclin E129[1]
CDK7/cyclin H>40-fold less potent than CDK2[1]
CDK4/cyclin D3>40-fold less potent than CDK2[1]
CLK2>40-fold less potent than CDK2[1]
CLK1>100-fold less potent than CDK2[1]
CDK1/cyclin B>100-fold less potent than CDK2[1]
Cellular Anti-proliferative Activity

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines.

Cell Line TypeConditionIC₅₀ (nM)
Uterine Serous Carcinomas (USC)CCNE1-overexpressing124.1 ± 57.8[2]
Uterine Serous Carcinomas (USC)Low CCNE1-expressing415 ± 117.5[2]
Colorectal Cancer Patient-Derived Organoids (PDOs)-2.65 ± 3.92 µM[9]
Pharmacokinetic Parameters (Human Phase I Study)
ParameterValue
Administration4-hour intravenous infusion[6]
Average Half-life1.64 h to 3.9 h[6]
Recommended Phase 2 Dose (RP2D)192 mg/m²[6]

Experimental Protocols

Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory potency of this compound against a panel of kinases.

Methodology:

  • Recombinant CDK/cyclin enzymes are generated.[1]

  • Kinase assays are performed using ATP concentrations that approximate the Kₘ values for each respective kinase.[1]

  • This compound is tested at a range of concentrations (typically a 10-point concentration curve) to determine the IC₅₀ value.[1]

  • For broader selectivity profiling, this compound (at a fixed concentration, e.g., 1 µM) is screened against a large panel of kinases (e.g., 256-kinase panel).[1]

  • Enzymes showing significant inhibition (e.g., >50%) are selected for detailed IC₅₀ determination.[1]

Cell Viability Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

  • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).[3]

  • Cell viability is assessed using a resazurin-based assay (e.g., CellTiter-Glo) according to the manufacturer's instructions.[3][9]

  • IC₅₀ values are calculated using appropriate software (e.g., GraphPad Prism).[3]

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Methodology:

  • Female athymic immunodeficient mice (e.g., CB-17 SCID) are used.[3]

  • Human cancer cells (e.g., CCNE1-amplified USC-ARK-2 or AML cell lines like EOL-1 and HL60) are subcutaneously injected into the flanks of the mice.[2][3]

  • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

  • This compound is administered via oral gavage at a specified dose and schedule (e.g., 25 mg/kg BID, five days a week for two weeks, or 40-55 mg/kg).[3][9]

  • Tumor growth is monitored regularly by measuring tumor volume.

  • At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Cell_Culture Cancer Cell Line Culture Viability_Assay Cell Viability Assay (Anti-proliferative IC50) Cell_Culture->Viability_Assay Mechanism_Studies Mechanism of Action Studies (Western Blot, Flow Cytometry) Viability_Assay->Mechanism_Studies Xenograft Xenograft Model Establishment (e.g., in SCID mice) Mechanism_Studies->Xenograft Promising Results Treatment This compound Administration (Oral Gavage) Xenograft->Treatment Tumor_Monitoring Tumor Growth Monitoring Treatment->Tumor_Monitoring Ex_Vivo_Analysis Ex Vivo Analysis (Tumor Analysis) Tumor_Monitoring->Ex_Vivo_Analysis

Figure 2: A typical experimental workflow for evaluating this compound.

Conclusion

This compound (CYC065) is a novel dual inhibitor of CDK2 and CDK9 with a well-defined chemical structure and a clear mechanism of action. Its potent and selective inhibitory activity translates into significant anti-proliferative effects in various cancer models, particularly those with specific genetic backgrounds such as CCNE1 amplification.[2] The detailed synthesis and experimental protocols provided in this guide offer a valuable resource for the scientific community to further explore the therapeutic potential of this compound in oncology. Preclinical and early clinical data support its continued development as a promising anti-cancer agent.[6][8]

References

Preclinical Pharmacology of Fadraciclib (CYC065): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fadraciclib (formerly CYC065) is a second-generation, orally bioavailable aminopurine analogue that functions as a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinases (CDKs), primarily targeting CDK2 and CDK9.[1][2][3] Developed as a more potent and selective successor to seliciclib, this compound is under investigation for its therapeutic potential in a variety of solid tumors and hematological malignancies.[1][4] Its mechanism of action, centered on the dual inhibition of critical cell cycle and transcriptional regulators, provides a strong rationale for its development as a monotherapy and in combination with other anti-cancer agents.[5][6]

Mechanism of Action

This compound exerts its anti-neoplastic effects through the dual inhibition of CDK2 and CDK9, which disrupts two fundamental cellular processes frequently dysregulated in cancer: cell cycle progression and transcriptional regulation.[7]

  • CDK9 Inhibition and Transcriptional Control: CDK9, in complex with Cyclin T, forms the Positive Transcription Elongation Factor b (P-TEFb).[8] P-TEFb is essential for the transition from transcription initiation to elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II) at the Serine 2 position.[1][8] By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a global suppression of transcription. This disproportionately affects genes with short mRNA and protein half-lives, which often include critical pro-survival and oncogenic factors such as Myeloid Cell Leukemia 1 (MCL1) and MYC.[1][4] The rapid depletion of these proteins, particularly the anti-apoptotic protein MCL1, is a key driver of apoptosis in cancer cells.[9]

  • CDK2 Inhibition and Cell Cycle Control: CDK2, primarily in complex with Cyclin E, is a key regulator of the G1 to S phase transition in the cell cycle.[5][8] It phosphorylates and inactivates the Retinoblastoma (Rb) tumor suppressor protein, allowing the cell to progress into the DNA synthesis phase.[8] this compound's inhibition of CDK2 leads to a decrease in Rb phosphorylation, resulting in a G1 cell cycle arrest.[3][10] Furthermore, in aneuploid cancer cells (those with an abnormal number of chromosomes), CDK2 inhibition by this compound can lead to a specific form of cell death known as "anaphase catastrophe," a novel anti-cancer mechanism.[11][12]

The combined effect of CDK9-mediated apoptosis and CDK2-mediated cell cycle arrest underpins the potent anti-cancer activity of this compound.[5]

Fadraciclib_Mechanism_of_Action cluster_0 CDK9 Pathway (Transcription) cluster_1 CDK2 Pathway (Cell Cycle) Fadraciclib_CDK9 This compound CDK9_CyclinT CDK9/Cyclin T (P-TEFb) Fadraciclib_CDK9->CDK9_CyclinT Inhibits RNA_Pol_II RNA Pol II CTD CDK9_CyclinT->RNA_Pol_II Phosphorylates p_RNA_Pol_II p-RNA Pol II (Ser2) Transcription Transcriptional Elongation p_RNA_Pol_II->Transcription Oncogenes Short-lived mRNAs (MCL1, MYC) Transcription->Oncogenes Apoptosis_CDK9 Apoptosis Oncogenes->Apoptosis_CDK9 Depletion leads to Fadraciclib_CDK2 This compound CDK2_CyclinE CDK2/Cyclin E Fadraciclib_CDK2->CDK2_CyclinE Inhibits RB Rb Protein CDK2_CyclinE->RB Phosphorylates E2F E2F Release CDK2_CyclinE->E2F Promotes Cell_Cycle_Arrest G1 Arrest CDK2_CyclinE->Cell_Cycle_Arrest Inhibition leads to Anaphase_Catastrophe Anaphase Catastrophe CDK2_CyclinE->Anaphase_Catastrophe Inhibition leads to (in aneuploid cells) p_RB p-Rb RB->E2F Inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition

Caption: this compound's dual mechanism of action.

In Vitro Pharmacology

Kinase Inhibitory Potency and Selectivity

This compound demonstrates high potency against its primary targets, CDK2 and CDK9, with significantly lower activity against other CDKs, highlighting its selectivity.[5] It is a second-generation inhibitor with approximately 20-fold greater potency for CDK2 and CDK9 compared to its predecessor, seliciclib.[5]

Target KinaseIC₅₀ (nM)Reference(s)
CDK2 5[2][13]
CDK9 26[2][13]
CDK5 -[14]

Note: this compound is also described as a CDK2/5/9 inhibitor, though specific IC₅₀ for CDK5 is not consistently reported in these sources.

Anti-proliferative Activity in Cancer Cell Lines

This compound has shown potent anti-proliferative and pro-apoptotic activity across a wide range of cancer cell lines. Sensitivity is often correlated with biomarkers such as high Cyclin E1 (CCNE1) expression, MYC amplification, or dependence on MCL1.[3][5]

Cell Line TypeKey BiomarkerIC₅₀ (nM)Reference(s)
Uterine Serous Carcinoma (USC) High CCNE1124.1 ± 57.8
Uterine Serous Carcinoma (USC) Low CCNE1415 ± 117.5
Colorectal Cancer (CRC) PDOs N/A2,650 ± 3,920[15]
Chronic Lymphocytic Leukemia (CLL) N/A~800 (In vitro active concentration)[10]

PDOs = Patient-Derived Organoids

Experimental Protocols

Kinase Inhibition Assay:

  • Principle: To measure the concentration of this compound required to inhibit 50% of the target kinase activity (IC₅₀).

  • Method: Typically performed using purified recombinant CDK/cyclin complexes. The kinase reaction is initiated by adding ATP. Kinase activity is measured by quantifying the phosphorylation of a substrate, often using radiometric methods (³²P-ATP) or fluorescence-based assays. This compound is added at varying concentrations to determine its inhibitory effect.

Cell Viability / Proliferation Assay (e.g., Resazurin or Cell-Titer Glo):

  • Principle: To measure the number of viable cells in a culture after treatment with this compound.

  • Method: Cancer cells are seeded in 96-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours).[2][15]

    • For Resazurin assay , the reagent is added, and viable cells reduce non-fluorescent resazurin to fluorescent resorufin, which is quantified by a plate reader.[2]

    • For Cell-Titer Glo , the reagent lyses cells and provides the substrate (luciferin) for luciferase, generating a luminescent signal proportional to the amount of ATP, an indicator of cell viability.[15]

  • Data Analysis: IC₅₀ values are calculated using software like GraphPad Prism.[2]

Western Blotting for Target Engagement:

  • Principle: To detect and quantify changes in the levels and phosphorylation status of target proteins following this compound treatment.

  • Method: Cells are treated with this compound for various durations (e.g., 3 to 24 hours).[1] Cell lysates are prepared, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against targets like p-RNA Pol II (Ser2), total RNA Pol II, MCL1, MYC, p-Rb, and a loading control (e.g., actin).[1][8] Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence.

In_Vitro_Workflow cluster_workflow Typical In Vitro Experimental Workflow cluster_assays Endpoints cluster_analysis Data Analysis start Seed Cancer Cell Lines treat Treat with this compound (Dose-Response / Time-Course) start->treat viability Cell Viability Assay (e.g., CTG, 72h) treat->viability western Western Blot (Protein Expression, 3-24h) treat->western facs Flow Cytometry (Cell Cycle / Apoptosis) treat->facs ic50 Calculate IC₅₀ viability->ic50 protein Quantify Protein Modulation western->protein cell_status Analyze Cell Cycle Distribution & Apoptosis facs->cell_status

Caption: A generalized workflow for in vitro testing.

In Vivo Pharmacology

This compound has demonstrated significant anti-tumor activity in various preclinical cancer models, including patient-derived xenografts (PDXs) and organoids (PDOs).

In Vivo Efficacy Studies
Cancer ModelStudy TypeDosing RegimenKey FindingsReference(s)
Human Leukemia (EOL-1, HL60) Subcutaneous XenograftNot specifiedPotent anti-leukemic activity.[1][2]
Colorectal Cancer (CRC) Patient-Derived Xenograft (PDX)25 mg/kg, oral gavage, BID, 5 days/week for 2 weeksSignificant tumor growth inhibition compared to control.[15]
Colorectal Cancer (CRC) Zebrafish XenograftNot specifiedCombination with encorafenib significantly reduced tumor size.[10]
Breast Cancer (HER2+) XenograftNot specifiedSynergistic effect with trastuzumab.[9]
Uterine Serous Carcinoma XenograftNot specifiedSynergistic effect with taselisib or trastuzumab.[9]
Experimental Protocols

Animal Models (Xenograft/PDX):

  • Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Method:

    • Implantation: Human cancer cell lines (xenograft) or patient tumor fragments (PDX) are implanted subcutaneously into immunocompromised mice.

    • Treatment: Once tumors reach a specified size, mice are randomized into vehicle control and treatment groups. This compound is administered, often via oral gavage, according to a defined dose and schedule (e.g., 25 mg/kg BID).[15]

    • Monitoring: Tumor volume and body weight are measured regularly.

    • Endpoint: The study concludes when tumors in the control group reach a predetermined size. Tumors may be excised for pharmacodynamic analysis (e.g., western blotting).

  • Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume between treated and control groups.

Pharmacokinetics and Pharmacodynamics (PK/PD)

This compound has been developed for both intravenous and oral administration.[7][16] Preclinical and early clinical studies have shown that therapeutically relevant concentrations are achievable in vivo.

  • Pharmacokinetics: In a Phase 1 study of an intravenous 1-hour infusion in solid tumor patients, a 213 mg dose resulted in a maximum plasma concentration (Cmax) of 6.2 µM and a half-life of up to 3.5 hours.[10] This demonstrates that plasma concentrations can exceed the in vitro IC₅₀ values for target engagement.[10] Preliminary analysis of the oral formulation also suggests dose-dependent exposure.[13]

  • Pharmacodynamics: Target engagement in clinical trials is assessed by measuring downstream markers in peripheral blood mononuclear cells (PBMCs) or tumor biopsies. Key PD markers include the suppression of RNA Pol II phosphorylation at Ser2 and reduced levels of MCL1 protein, confirming the mechanism of action in patients.[13][17]

Combination Studies

The mechanism of this compound provides a strong rationale for its use in combination therapies to achieve synergistic effects or overcome resistance.

  • Combination with BCL2 Inhibitors (Venetoclax): this compound inhibits the transcription of MCL1, a key anti-apoptotic protein that mediates resistance to the BCL2 inhibitor venetoclax.[9] By depleting MCL1, this compound re-sensitizes cells to venetoclax, leading to a synergistic induction of apoptosis. This combination is particularly promising in hematological malignancies like Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML).[1][5][9]

  • Combination with BRAF Inhibitors (Encorafenib): In BRAF V600E-mutant colorectal cancer models, the combination of this compound and the BRAF inhibitor encorafenib was shown to synergistically suppress tumor cell growth.[10]

  • Other Combinations: Preclinical studies have also shown synergistic effects with HER2 inhibitors (trastuzumab) in breast and uterine cancers.[7][9]

Combination_Rationale cluster_combo Rationale for this compound + Venetoclax Synergy This compound This compound CDK9 CDK9 This compound->CDK9 Inhibits Venetoclax Venetoclax BCL2_p BCL2 Protein Venetoclax->BCL2_p Inhibits MCL1_t MCL1 Transcription CDK9->MCL1_t Promotes MCL1_p MCL1 Protein MCL1_t->MCL1_p Apoptosis Apoptosis MCL1_p->Apoptosis Inhibits BCL2_p->Apoptosis Inhibits

Caption: Synergistic inhibition of anti-apoptotic pathways.

Preclinical and Early Clinical Safety

In preclinical toxicology studies and Phase 1 clinical trials, this compound has been generally well-tolerated at doses that achieve therapeutic exposures.[10][18]

  • Common Treatment-Related Adverse Events: The most frequently reported adverse events include nausea, vomiting, diarrhea, fatigue, and hyperglycemia.[13][18]

  • Dose-Limiting Toxicities (DLTs): In a Phase 1 oral dose-escalation study, DLTs of Grade 3 hyperglycemia and nausea were observed at doses above 125 mg BID.[13] The hyperglycemia was manageable and reversible upon dose interruption.[13]

  • Cell Selectivity: In vitro studies on primary CLL cells showed that this compound was selectively toxic to B-lymphocytes compared to T-cells and other mononuclear cells.[9]

Conclusion

This compound is a potent and selective dual inhibitor of CDK2 and CDK9 with a compelling preclinical profile. Its dual mechanism of action—inducing apoptosis via transcriptional suppression of key survival genes like MCL1 and MYC, while simultaneously arresting the cell cycle—provides a multi-pronged attack on cancer cells. Robust anti-tumor activity has been demonstrated in numerous in vitro and in vivo models, particularly in cancers with defined molecular vulnerabilities such as CCNE1 amplification or MCL1 dependence. The strong synergy observed with other targeted agents, especially BCL2 inhibitors, highlights its potential as a cornerstone of combination therapy. With a manageable safety profile and both oral and intravenous formulations, this compound represents a promising therapeutic candidate for a range of difficult-to-treat cancers.

References

Fadraciclib's Role in Inducing Apoptosis in Tumor Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fadraciclib (formerly CYC065) is a second-generation, orally bioavailable aminopurine derivative that acts as a potent and selective dual inhibitor of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 9 (CDK9).[1][2] Its mechanism of action centers on the induction of apoptosis in tumor cells through the coordinated inhibition of these two key regulatory kinases. This technical guide provides an in-depth overview of this compound's role in promoting programmed cell death, detailing the underlying signaling pathways, experimental methodologies for its characterization, and quantitative data from preclinical studies.

Core Mechanism of Action: Dual Inhibition of CDK9 and CDK2

This compound's primary anti-cancer activity stems from its ability to simultaneously inhibit CDK9 and CDK2, leading to two distinct but complementary effects that culminate in tumor cell apoptosis.

CDK9 Inhibition and Transcriptional Repression of Anti-Apoptotic Proteins

CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNA Pol II), a step that is essential for the elongation of transcription.[1] By inhibiting CDK9, this compound prevents the phosphorylation of RNA Pol II, leading to a global shutdown of transcriptional elongation.[3][4][5]

This transcriptional repression has a particularly profound impact on the expression of proteins with short half-lives, including key anti-apoptotic proteins and oncogenes that are crucial for tumor cell survival. The most notable of these is Myeloid Cell Leukemia 1 (MCL-1), a member of the BCL-2 family of anti-apoptotic proteins.[1][3][6] Tumor cells are often "primed for death" and rely on the continuous high-level expression of MCL-1 to sequester pro-apoptotic proteins and prevent the initiation of the intrinsic apoptotic cascade. The rapid depletion of MCL-1 protein following this compound treatment unleashes these pro-apoptotic factors, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation.

Another critical target of this compound-mediated transcriptional repression is the MYC oncogene, which drives cellular proliferation and is overexpressed in many cancers.[3] The downregulation of MYC further contributes to the anti-proliferative and pro-apoptotic effects of this compound.

CDK2 Inhibition: A Two-Pronged Attack

This compound's inhibition of CDK2 complements its CDK9-mediated effects and provides an additional mechanism for inducing cell death.

  • Destabilization of MCL-1: CDK2, in complex with Cyclin E, can phosphorylate and stabilize the MCL-1 protein.[3] By inhibiting CDK2, this compound prevents this stabilizing phosphorylation, further promoting the degradation of MCL-1 and enhancing the pro-apoptotic signal initiated by CDK9 inhibition.

  • Induction of Anaphase Catastrophe: In aneuploid cancer cells, which are characterized by an abnormal number of chromosomes, CDK2 plays a crucial role in the clustering of supernumerary centrosomes during mitosis. Inhibition of CDK2 by this compound can disrupt this process, leading to multipolar cell division and a lethal mitotic event known as anaphase catastrophe.[4][7] This mechanism provides a targeted approach to eliminating cancer cells with specific genetic instabilities.

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Fadraciclib_CDK9_Apoptosis_Pathway This compound This compound CDK9 CDK9 This compound->CDK9 Inhibits PTEFb P-TEFb Complex CDK9->PTEFb Component of RNAPolII RNA Polymerase II PTEFb->RNAPolII Phosphorylates pRNAPolII Phosphorylated RNA Polymerase II Transcription Transcriptional Elongation pRNAPolII->Transcription MCL1_mRNA MCL-1 mRNA Transcription->MCL1_mRNA MYC_mRNA MYC mRNA Transcription->MYC_mRNA MCL1_Protein MCL-1 Protein MCL1_mRNA->MCL1_Protein Translation MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Translation Apoptosis Apoptosis MCL1_Protein->Apoptosis Inhibits MYC_Protein->Apoptosis Inhibits (indirectly) Fadraciclib_CDK2_Anaphase_Catastrophe_Pathway This compound This compound CDK2 CDK2 This compound->CDK2 Inhibits MultipolarSpindle Multipolar Spindle Formation CentrosomeClustering Centrosome Clustering (in aneuploid cells) CDK2->CentrosomeClustering Promotes BipolarSpindle Bipolar Spindle Formation CentrosomeClustering->BipolarSpindle AnaphaseCatastrophe Anaphase Catastrophe MultipolarSpindle->AnaphaseCatastrophe Apoptosis Apoptosis AnaphaseCatastrophe->Apoptosis CellTiterGlo_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout SeedCells Seed cells in opaque-walled 96-well plates Incubate24h Incubate for 24h SeedCells->Incubate24h Treat Treat with this compound (various concentrations) Incubate24h->Treat Incubate72h Incubate for 72h Treat->Incubate72h Equilibrate Equilibrate plate to room temperature (30 min) Incubate72h->Equilibrate AddReagent Add CellTiter-Glo® Reagent Equilibrate->AddReagent Shake Shake for 2 min (to induce lysis) AddReagent->Shake Incubate10min Incubate at room temperature (10 min to stabilize signal) Shake->Incubate10min ReadLuminescence Record luminescence (plate reader) Incubate10min->ReadLuminescence Analyze Analyze data and calculate IC50 values ReadLuminescence->Analyze WesternBlot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection TreatCells Treat cells with this compound Harvest Harvest and lyse cells TreatCells->Harvest Quantify Quantify protein concentration (e.g., BCA assay) Harvest->Quantify Load Load samples onto SDS-PAGE gel Quantify->Load Separate Separate proteins by size Load->Separate Transfer Transfer proteins to PVDF or nitrocellulose membrane Separate->Transfer Block Block membrane (e.g., 5% non-fat milk) Transfer->Block PrimaryAb Incubate with primary antibody (e.g., anti-MCL-1) Block->PrimaryAb Wash1 Wash membrane PrimaryAb->Wash1 SecondaryAb Incubate with HRP-conjugated secondary antibody Wash1->SecondaryAb Wash2 Wash membrane SecondaryAb->Wash2 Detect Detect with ECL substrate and image Wash2->Detect FlowCytometry_Apoptosis_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis TreatCells Treat cells with this compound HarvestCells Harvest cells (including supernatant) TreatCells->HarvestCells WashPBS Wash with cold PBS HarvestCells->WashPBS Resuspend Resuspend in Annexin V Binding Buffer WashPBS->Resuspend AddStains Add FITC-Annexin V and Propidium Iodide (PI) Resuspend->AddStains Incubate Incubate for 15 min at room temperature in the dark AddStains->Incubate AcquireData Acquire data on a flow cytometer Incubate->AcquireData AnalyzeData Analyze cell populations: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic/Necrotic (Annexin V+/PI+) AcquireData->AnalyzeData

References

Understanding the selectivity profile of Fadraciclib across the kinome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fadraciclib (formerly CYC065) is a second-generation, orally bioavailable aminopurine analog that acts as a potent and selective inhibitor of Cyclin-Dependent Kinases (CDKs), primarily targeting CDK2 and CDK9.[1][2][3][4] Its mechanism of action, centered on the dual inhibition of these key cell cycle and transcriptional regulators, has positioned it as a promising therapeutic candidate in various oncology settings, with ongoing clinical trials in advanced solid tumors, lymphoma, and leukemia.[5][6][7][8][9][10][11] This technical guide provides an in-depth overview of the selectivity profile of this compound across the human kinome, detailing the experimental methodologies used for its characterization and presenting the quantitative data in a clear, comparative format.

Mechanism of Action and Therapeutic Rationale

This compound exerts its anti-neoplastic effects through the ATP-competitive inhibition of CDK2 and CDK9.[2][3]

  • Inhibition of CDK9: CDK9, in complex with Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 2 (Ser2), a critical step for the transition from transcription initiation to productive elongation.[12] By inhibiting CDK9, this compound leads to a reduction in RNA Pol II Ser2 phosphorylation, which in turn downregulates the transcription of short-lived pro-survival and oncogenic proteins.[1][5][13] Key among these are Myeloid Cell Leukemia 1 (MCL1) and the MYC oncoprotein, leading to the induction of apoptosis in cancer cells.[1][5][13][14]

  • Inhibition of CDK2: CDK2, primarily in complex with Cyclin E, plays a crucial role in the G1/S phase transition of the cell cycle.[1][5] Inhibition of CDK2 by this compound can lead to cell cycle arrest and has been shown to be particularly effective in cancers with high Cyclin E1 (CCNE1) expression.[3] Furthermore, CDK2 inhibition can induce anaphase catastrophe in aneuploid cancer cells, providing another avenue for its anti-cancer activity.[4][15]

The dual inhibition of CDK2 and CDK9 provides a multi-pronged attack on cancer cells, targeting both their proliferative capacity and their survival mechanisms. This makes this compound a compelling agent for cancers dependent on these pathways, including various solid tumors and hematological malignancies.[4][5][15]

Quantitative Kinome Selectivity Profile

The selectivity of this compound has been assessed against a broad panel of kinases to determine its specificity. The following tables summarize the available quantitative data on its inhibitory activity.

Table 1: IC50 Values of this compound Against Key Kinase Targets
Kinase TargetCyclin PartnerIC50 (nM)Assay Type
CDK2Cyclin A5Enzymatic
CDK9Cyclin T126Enzymatic
CDK5p2521Enzymatic
CDK3Cyclin E129Enzymatic
CDK7Cyclin H>200 (40-fold less potent than CDK2)Enzymatic
CDK4Cyclin D3>200 (40-fold less potent than CDK2)Enzymatic
CLK2>200 (40-fold less potent than CDK2)Enzymatic
CLK1>500 (100-fold less potent than CDK2)Enzymatic
CDK1Cyclin B>500 (100-fold less potent than CDK2)Enzymatic

Data sourced from Frame et al., 2020.[5]

Table 2: Kinome-Wide Selectivity of this compound at 1 µM
Kinase FamilyKinases with >50% Inhibition
CDKCDK1/cyclin B, CDK2/cyclin A, CDK3/cyclin E1, CDK4/cyclin D3, CDK5/p25, CDK7/cyclin H, CDK9/cyclin T1
CDK-likeCLK1, CLK2

This compound was screened against a panel of 256 kinases at a concentration of 1 µM. Only 9 kinases showed greater than 50% inhibition, demonstrating a high degree of selectivity. Data sourced from Frame et al., 2020.[5][16]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the selectivity and mechanism of action of this compound.

In Vitro Kinase Inhibition Assay (Mobility Shift Assay)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The principle is based on the electrophoretic separation of a fluorescently labeled substrate from its phosphorylated product.

Materials:

  • Recombinant human kinases (e.g., CDK2/Cyclin A, CDK9/Cyclin T1)

  • Fluorescently labeled peptide substrate specific for the kinase

  • ATP at a concentration approximating the Km value for each kinase

  • This compound or other test compounds

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Microfluidic chip-based separation instrument (e.g., Caliper LabChip)

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the kinase, the fluorescently labeled peptide substrate, and the test compound to the kinase reaction buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes), allowing for enzymatic phosphorylation of the substrate.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Analyze the reaction mixture using a microfluidic separation system. The instrument will apply a current to separate the negatively charged phosphorylated product from the neutral or less charged substrate.

  • The fluorescence of the substrate and product peaks is measured, and the percentage of substrate conversion is calculated.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis for Protein Expression and Phosphorylation

Western blotting is employed to detect changes in the expression levels of total proteins and their phosphorylated forms in cells treated with this compound.

Materials:

  • Cell lines of interest (e.g., cancer cell lines)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-RNA Pol II Ser2, anti-MCL1, anti-MYC, anti-total RNA Pol II, anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired time points.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Wash the membrane extensively with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • For loading controls, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like actin.

Cell Viability Assay (Resazurin Reduction Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

  • Cell lines of interest

  • This compound

  • 96-well opaque-walled plates

  • Resazurin sodium salt solution

  • Fluorescence plate reader

Procedure:

  • Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound or vehicle control.

  • Incubate the cells for a specified duration (e.g., 72 hours).

  • Add resazurin solution to each well and incubate for 1-4 hours at 37°C. Metabolically active cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

  • Measure the fluorescence intensity at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value for cell growth inhibition.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content after this compound treatment.

Materials:

  • Cell lines of interest

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (for fixation)

  • Propidium iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Treat cells with this compound or vehicle for the desired time period.

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution containing RNase A to stain the DNA and degrade RNA.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content.

  • The data is analyzed using appropriate software to generate a histogram of DNA content, from which the percentage of cells in G0/G1, S, and G2/M phases can be quantified.

Visualizations

Signaling Pathway of this compound's Action

Fadraciclib_Signaling_Pathway cluster_cdk9 cluster_cdk2 This compound This compound CDK9_CyclinT1 CDK9/Cyclin T1 (P-TEFb) This compound->CDK9_CyclinT1 inhibition CDK2_CyclinE CDK2/Cyclin E This compound->CDK2_CyclinE inhibition RNA_Pol_II RNA Polymerase II CTD CDK9_CyclinT1->RNA_Pol_II phosphorylates G1_S_Transition G1/S Phase Transition CDK2_CyclinE->G1_S_Transition promotes p_RNA_Pol_II p-RNA Pol II (Ser2) Transcription_Elongation Transcription Elongation p_RNA_Pol_II->Transcription_Elongation promotes Oncogenic_Transcripts MCL1, MYC mRNA Transcription_Elongation->Oncogenic_Transcripts Oncogenic_Proteins MCL1, MYC Proteins Oncogenic_Transcripts->Oncogenic_Proteins Apoptosis Apoptosis Oncogenic_Proteins->Apoptosis inhibits Cell_Cycle_Arrest Cell Cycle Arrest

Caption: this compound's dual inhibition of CDK9 and CDK2.

Experimental Workflow for Kinome Profiling

Kinome_Profiling_Workflow start Start recombinant_kinases Panel of Recombinant Kinases start->recombinant_kinases fadraciclib_dilution Serial Dilution of this compound start->fadraciclib_dilution kinase_reaction Kinase Reaction (Kinase + Substrate + ATP + this compound) recombinant_kinases->kinase_reaction fadraciclib_dilution->kinase_reaction separation Microfluidic Separation of Substrate and Product kinase_reaction->separation detection Fluorescence Detection separation->detection data_analysis Data Analysis (% Inhibition vs. Concentration) detection->data_analysis ic50 IC50 Determination data_analysis->ic50

Caption: Workflow for in vitro kinase inhibition assay.

Logical Relationship of this compound's Cellular Effects

Fadraciclib_Cellular_Effects This compound This compound Treatment cdk9_inhibition CDK9 Inhibition This compound->cdk9_inhibition cdk2_inhibition CDK2 Inhibition This compound->cdk2_inhibition rna_pol_ii_p Reduced RNA Pol II Ser2 Phosphorylation cdk9_inhibition->rna_pol_ii_p g1_s_arrest G1/S Phase Arrest cdk2_inhibition->g1_s_arrest mcl1_myc_down Decreased MCL1 and MYC Transcription rna_pol_ii_p->mcl1_myc_down apoptosis Induction of Apoptosis mcl1_myc_down->apoptosis reduced_proliferation Reduced Cell Proliferation g1_s_arrest->reduced_proliferation apoptosis->reduced_proliferation

Caption: Cellular consequences of this compound treatment.

Conclusion

This compound demonstrates a highly selective kinome binding profile, with potent inhibitory activity against its primary targets, CDK2 and CDK9. This selectivity, coupled with its well-defined mechanism of action, underscores its potential as a targeted therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other kinase inhibitors. The combination of robust biochemical and cellular assays is crucial for a comprehensive understanding of a compound's selectivity and its ultimate therapeutic potential. As this compound progresses through clinical development, a thorough understanding of its kinome-wide effects will be paramount in identifying patient populations most likely to benefit and in designing rational combination therapies.

References

Fadraciclib's Impact on MYC and MCL1 Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Fadraciclib (formerly CYC065), a selective inhibitor of cyclin-dependent kinases 2 and 9 (CDK2 and CDK9), and its pronounced effects on the expression of the critical oncoprotein MYC and the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1). This compound's mechanism of action positions it as a promising therapeutic agent in cancers dependent on these key survival and proliferation pathways.

Core Mechanism of Action: Transcriptional Regulation

This compound exerts its primary influence on MYC and MCL1 through the potent inhibition of CDK9.[1][2][3] CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNA Pol II).[4][5] This phosphorylation event is essential for the transition from transcription initiation to productive elongation.

By inhibiting CDK9, this compound prevents the phosphorylation of RNA Pol II, leading to a stall in transcriptional elongation.[1][2][4] This has a particularly significant impact on genes with short-lived messenger RNA (mRNA) and protein products, such as MYC and MCL1.[1][2] The rapid turnover of these transcripts makes their expression levels highly sensitive to disruptions in transcriptional processes. Consequently, this compound treatment leads to a rapid and sustained decrease in both MYC and MCL1 protein levels, ultimately inducing apoptosis in cancer cells that are dependent on these proteins for survival.[1][2][6]

The dual inhibition of CDK2 by this compound also contributes to its anti-cancer activity. CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest.[1] Furthermore, CDK2 has been shown to phosphorylate and stabilize MCL1, suggesting that this compound's inhibition of CDK2 can further promote the downregulation of MCL1.[1]

Fadraciclib_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound CDK9 CDK9 This compound->CDK9 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Proliferation Cell Proliferation This compound->Proliferation Inhibits RNAPolII RNA Polymerase II CDK9->RNAPolII Phosphorylates pRNAPolII p-RNA Pol II (Ser2) MYC_gene MYC Gene pRNAPolII->MYC_gene Elongation MCL1_gene MCL1 Gene pRNAPolII->MCL1_gene Elongation DNA DNA MYC_mRNA MYC mRNA MYC_gene->MYC_mRNA Transcription MCL1_mRNA MCL1 mRNA MCL1_gene->MCL1_mRNA Transcription MYC_protein MYC Protein MYC_mRNA->MYC_protein Translation MCL1_protein MCL1 Protein MCL1_mRNA->MCL1_protein Translation MYC_protein->Proliferation Survival Cell Survival MCL1_protein->Survival Survival->Apoptosis Inhibits

This compound's mechanism of action on MYC and MCL1.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from preclinical and clinical studies, demonstrating the potent effects of this compound on CDK inhibition and the subsequent reduction of MYC and MCL1.

Table 1: In Vitro CDK Inhibitory Activity of this compound
TargetIC50 (nM)
CDK25
CDK926

Source: Data extracted from a phase 1/2 clinical trial publication.[7]

Table 2: Preclinical Effects of this compound on Protein Expression in Cancer Cell Lines
Cell LineCancer TypeTreatmentTime (hours)Effect on MCL1Effect on MYC
Colo205Colon CancerThis compound3Rapid Loss-
VariousBreast CancerThis compound4-8Clear ReductionClear Reduction
Kasumi-1AML0.5-1.0 µM this compound1Strong Suppression-
MOLM-13AML1 µM this compound4--
MV4-11AML1 µM this compound4--
OCI-AML3AML1 µM this compound4--

Source: Data compiled from preclinical studies.[1][2][8]

Table 3: Clinical Pharmacodynamic Effects of this compound
Patient SamplesAnalysisResult
Advanced Solid Tumors/LymphomamRNA sequencingSuppression of MYC and MCL1 gene expression

Source: Preliminary data from a phase 1/2 clinical trial.[7]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound's impact on MYC and MCL1 expression.

Western Blotting for Protein Expression Analysis

Objective: To determine the levels of MYC, MCL1, and other relevant proteins in cancer cells following treatment with this compound.

  • Cell Culture and Treatment: Cancer cell lines are cultured in appropriate media and treated with this compound at various concentrations and for different time points. A vehicle control (e.g., DMSO) is run in parallel.

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a bicinchoninic acid (BCA) protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for MYC, MCL1, phosphorylated RNA Pol II (Ser2), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control to determine the relative protein expression levels.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_gel_electro Electrophoresis & Transfer cluster_immuno Immunodetection cluster_analysis Data Analysis start Cancer Cell Culture treatment Treat with this compound start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (MYC, MCL1, p-RNA Pol II) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection densitometry Densitometry Analysis detection->densitometry normalization Normalization to Loading Control densitometry->normalization

Workflow for Western Blotting analysis.
Cell Viability and Apoptosis Assays

Objective: To assess the impact of this compound on cancer cell viability and the induction of apoptosis.

  • Resazurin Reduction Assay (Viability):

    • Cells are seeded in 96-well plates and treated with a range of this compound concentrations.

    • After the desired incubation period (e.g., 72 hours), resazurin solution is added to each well.

    • The plates are incubated for a further 2-4 hours.

    • The fluorescence of the reduced product, resorufin, is measured using a plate reader. The signal is proportional to the number of viable cells.

  • Annexin V/Propidium Iodide (PI) Staining (Apoptosis):

    • Cells are treated with this compound as described above.

    • Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

    • FITC-conjugated Annexin V and PI are added to the cell suspension.

    • After incubation in the dark, the cells are analyzed by flow cytometry.

    • Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.

Conclusion

This compound has demonstrated a clear and potent mechanism of action involving the dual inhibition of CDK2 and CDK9, leading to the significant downregulation of MYC and MCL1 expression. This activity translates to the induction of apoptosis in various cancer models, particularly those reliant on these oncogenic and pro-survival pathways. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of this compound as a targeted cancer therapeutic. The ongoing clinical trials will be crucial in further elucidating its efficacy and safety profile in patients.[9][10][11]

References

The Molecular Basis of Fadraciclib's Anti-Tumor Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fadraciclib (formerly CYC065) is a second-generation aminopurine inhibitor of Cyclin-Dependent Kinases (CDKs) with demonstrated potent anti-tumor activity in various preclinical models and is currently under investigation in clinical trials for both solid tumors and hematological malignancies.[1][2][3] This technical guide provides an in-depth overview of the molecular basis for this compound's therapeutic effects, detailed experimental protocols for its characterization, and a summary of its quantitative inhibitory and cytotoxic activities. This compound was developed as a more potent and selective successor to Seliciclib, exhibiting enhanced activity against its primary targets, CDK2 and CDK9.[1][4]

Core Mechanism of Action: Dual Inhibition of CDK2 and CDK9

This compound exerts its anti-tumor effects primarily through the potent and selective inhibition of two key cell cycle and transcription-regulating kinases: CDK2 and CDK9.[4][5] This dual-targeting mechanism disrupts two fundamental processes in cancer cells: cell cycle progression and transcriptional regulation of key survival proteins.

Inhibition of the CDK9/P-TEFb Complex and Transcriptional Repression

CDK9, in complex with Cyclin T1, forms the positive transcription elongation factor b (P-TEFb).[6] P-TEFb plays a crucial role in the transition from transcription initiation to elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II) at the Serine 2 position.[1][6] this compound potently inhibits CDK9, leading to a rapid and sustained decrease in RNA Pol II CTD pSer2 levels.[1] This inhibition of transcriptional elongation disproportionately affects the expression of genes with short-lived mRNAs and proteins, many of which are critical for cancer cell survival and proliferation.[4]

Key downstream targets of CDK9 inhibition by this compound include:

  • Myeloid Cell Leukemia 1 (MCL1): A pro-survival BCL2 family protein that is essential for the survival of many cancer cells, particularly in hematological malignancies like Acute Myeloid Leukemia (AML).[1][7] this compound treatment leads to a rapid downregulation of MCL1 protein levels, thereby promoting apoptosis.[1][4]

  • MYC: An oncoprotein that drives the proliferation of many cancer types. This compound treatment results in a significant reduction in MYC protein levels.[1][4]

The potent inhibition of CDK9-mediated transcription is considered the predominant mechanism of action for this compound, leading to the induction of apoptosis in cancer cells.[1][7]

Inhibition of the CDK2/Cyclin E Complex and Cell Cycle Control

CDK2, primarily in complex with Cyclin E, is a critical regulator of the G1 to S phase transition in the cell cycle. The CDK2/Cyclin E complex phosphorylates the Retinoblastoma (RB) protein, leading to the release of E2F transcription factors and the expression of genes required for DNA replication. This compound is a potent inhibitor of CDK2.[1][8] Inhibition of CDK2 by this compound leads to a decrease in RB phosphorylation, which can result in a G1 cell cycle arrest.[1] This activity is particularly relevant in tumors with amplification or overexpression of Cyclin E, which is associated with poor prognosis and resistance to other therapies, such as CDK4/6 inhibitors.[1][7]

Quantitative Data on this compound's Inhibitory and Anti-proliferative Activity

The following tables summarize the quantitative data on this compound's inhibitory activity against various kinases and its anti-proliferative effects in a range of cancer cell lines.

Kinase TargetIC50 (nM)
CDK2/cyclin A5
CDK9/cyclin T126
CDK5/p2521
CDK3/cyclin E129
CDK7/cyclin H>1000
CDK4/cyclin D3>1000
CLK2>1000
CLK1>2500
CDK1/cyclin B>2500

Table 1: In vitro kinase inhibitory potency of this compound. IC50 values were determined at ATP concentrations close to the respective Km values.[1]

Cell LineCancer TypeIC50 (nM)
Uterine Serous Carcinoma (CCNE1-overexpressing)
USC-ARK-2Uterine Serous Carcinoma124.1 ± 57.8
USC-ARK-7Uterine Serous Carcinoma
Uterine Serous Carcinoma (CCNE1-low expressing)
SPEC-2Uterine Serous Carcinoma415 ± 117.5
Colorectal Cancer Patient-Derived Organoids
CRC PDOs (average)Colorectal Cancer2650 ± 3920

Table 2: Anti-proliferative activity of this compound in various cancer cell lines and patient-derived organoids.[8][9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound and a representative experimental workflow for its in vivo evaluation.

Fadraciclib_CDK9_Pathway This compound This compound CDK9_CyclinT1 CDK9 / Cyclin T1 (P-TEFb) This compound->CDK9_CyclinT1 Inhibits RNA_Pol_II RNA Polymerase II CDK9_CyclinT1->RNA_Pol_II Phosphorylates p_RNA_Pol_II p-RNA Pol II (Ser2) Transcription_Elongation Transcription Elongation p_RNA_Pol_II->Transcription_Elongation Short_Lived_mRNA Short-lived mRNA (e.g., MCL1, MYC) Transcription_Elongation->Short_Lived_mRNA MCL1_MYC_Protein MCL1 & MYC Protein Short_Lived_mRNA->MCL1_MYC_Protein Apoptosis Apoptosis MCL1_MYC_Protein->Apoptosis Cell_Survival Cell Survival MCL1_MYC_Protein->Cell_Survival

Caption: this compound's inhibition of the CDK9/P-TEFb pathway.

Fadraciclib_CDK2_Pathway This compound This compound CDK2_CyclinE CDK2 / Cyclin E This compound->CDK2_CyclinE Inhibits RB RB CDK2_CyclinE->RB Phosphorylates E2F E2F RB->E2F p_RB p-RB S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates G1_S_Transition G1-S Transition S_Phase_Genes->G1_S_Transition

Caption: this compound's inhibition of the CDK2/Cyclin E pathway.

Xenograft_Workflow start Start implant Implant human tumor cells subcutaneously in immunocompromised mice start->implant growth Allow tumors to grow to a specified volume (e.g., 125-250 mm³) implant->growth randomize Randomize mice into treatment and control groups growth->randomize treatment Administer this compound (e.g., oral gavage, qd x 5 for 2 weeks) or vehicle control randomize->treatment monitor Monitor tumor volume and body weight twice weekly treatment->monitor endpoint Endpoint reached (e.g., predetermined tumor size or study duration) monitor->endpoint Tumor growth analysis Analyze tumor growth inhibition and assess toxicity endpoint->analysis end End analysis->end

Caption: Experimental workflow for in vivo xenograft studies.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.

  • Methodology:

    • Recombinant CDK/cyclin complexes are generated and purified.[1]

    • Kinase assays are performed in a multi-well plate format.

    • This compound is serially diluted to create a 10-point concentration curve.

    • The kinase, substrate (e.g., a peptide or protein substrate for the specific kinase), and this compound at varying concentrations are incubated in an appropriate kinase buffer.

    • The kinase reaction is initiated by the addition of ATP at a concentration approximating the Km value for each specific kinase.[1]

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., radiometric assay with ³²P-ATP or a fluorescence/luminescence-based assay).

    • The percent inhibition is calculated for each this compound concentration relative to a vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).[1]

    • IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (Resazurin Reduction Assay)
  • Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.

  • Methodology:

    • Cancer cell lines are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.[1]

    • This compound is serially diluted in fresh culture medium, and added to the cells. A vehicle control (e.g., DMSO) is also included.

    • Cells are incubated with this compound for a specified duration (e.g., 72 hours).[1]

    • Following incubation, a resazurin-based reagent is added to each well.

    • The plates are incubated for a further 2-4 hours to allow viable, metabolically active cells to reduce resazurin to the fluorescent product, resorufin.

    • Fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths.

    • The fluorescence intensity, which is proportional to the number of viable cells, is used to calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • IC50 values are calculated from the dose-response curves.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Objective: To quantify the induction of apoptosis by this compound.

  • Methodology:

    • Cells are treated with this compound at various concentrations and for different durations.

    • Both adherent and suspension cells are collected and washed with cold PBS.

    • Cells are resuspended in Annexin V binding buffer.

    • Fluorescently labeled Annexin V (e.g., Annexin V-FITC or Annexin V-Cy5) and Propidium Iodide (PI) are added to the cell suspension.[10]

    • The cells are incubated in the dark at room temperature for 15 minutes.

    • The stained cells are analyzed by flow cytometry.

    • The cell population is gated to distinguish between:

      • Live cells (Annexin V-negative, PI-negative)

      • Early apoptotic cells (Annexin V-positive, PI-negative)

      • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

      • Necrotic cells (Annexin V-negative, PI-positive)

    • The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induction.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Objective: To determine the effect of this compound on cell cycle distribution.

  • Methodology:

    • Cells are treated with this compound or vehicle control for a specified time (e.g., 24 hours).[1]

    • Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing to prevent clumping.

    • Fixed cells are stored at -20°C for at least 2 hours.

    • The fixed cells are washed with PBS to remove the ethanol.

    • Cells are resuspended in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).

    • After incubation in the dark, the DNA content of the cells is analyzed by flow cytometry.

    • The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their DNA content (fluorescence intensity).

Western Blotting
  • Objective: To detect changes in the expression and phosphorylation status of key proteins following this compound treatment.

  • Methodology:

    • Cells are treated with this compound and lysed in a suitable buffer containing protease and phosphatase inhibitors.

    • Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies targeting proteins of interest (e.g., RNA Pol II pSer2, MCL1, MYC, RB, cleaved PARP, and a loading control like actin or tubulin) overnight at 4°C.[1][4]

    • The membrane is washed to remove unbound primary antibodies.

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and detected by exposure to X-ray film or a digital imager.

In Vivo Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Human cancer cells are implanted subcutaneously into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[1]

    • Tumors are allowed to grow to a palpable size (e.g., 125-250 mm³).[1]

    • Mice are randomized into treatment and control groups.

    • This compound is formulated for oral administration (e.g., in sterile double-distilled water) and administered by oral gavage at a specified dose and schedule (e.g., 40 or 55 mg/kg, once daily, 5 days on/2 days off for 2 weeks).[1] The control group receives the vehicle.

    • Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (width² x length)/2.

    • At the end of the study, mice are euthanized, and tumors may be excised for further analysis (e.g., immunohistochemistry or Western blotting).

    • Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.

Conclusion

This compound is a potent dual inhibitor of CDK2 and CDK9, which translates to a powerful anti-tumor effect through the combined mechanisms of cell cycle arrest and induction of apoptosis via transcriptional repression of key survival genes. Its efficacy in preclinical models, particularly in those with a dependency on MCL1 or with Cyclin E amplification, highlights its potential as a promising therapeutic agent for a range of cancers. The detailed protocols provided herein serve as a guide for researchers to further investigate and characterize the activity of this compound and similar CDK inhibitors. The ongoing clinical trials will be crucial in defining the therapeutic window and patient populations that will benefit most from this targeted therapy.[1][2][11]

References

Methodological & Application

Fadraciclib (CYC065) Dosage for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fadraciclib (also known as CYC065) is a second-generation, orally bioavailable aminopurine analog that acts as a potent and selective ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 9 (CDK9).[1][2][3] Its mechanism of action involves the suppression of key pathways controlling cell cycle progression and transcription, leading to the induction of apoptosis in cancer cells.[2][4] By inhibiting CDK9, this compound prevents the phosphorylation of RNA Polymerase II, which in turn leads to the rapid depletion of short-lived and critical pro-survival proteins such as MCL1 and the oncoprotein MYC.[2][5][6] Inhibition of CDK2 can also induce a "anaphase catastrophe" in cancer cells with an abnormal number of chromosomes, further contributing to its anti-tumor activity.[1][7]

These mechanisms have translated into promising anti-cancer activity in various preclinical xenograft models, including leukemias and solid tumors.[2][6] this compound is currently being evaluated in Phase 1/2 clinical trials for patients with advanced solid tumors and lymphomas.[2][8][9][10] This document provides a summary of reported in vivo dosages and detailed protocols to guide researchers in designing their own animal studies.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its anti-tumor effects by dual inhibition of CDK2 and CDK9, disrupting transcription and cell cycle regulation.

This compound's dual inhibition of CDK9 and CDK2.

In Vivo Dosage and Administration Summary

The following table summarizes dosages and schedules for this compound used in various preclinical mouse xenograft models. Oral gavage is the exclusive administration route reported in these studies.

Animal ModelCancer Type / Cell LineThis compound DosageAdministration RouteDosing ScheduleKey Findings
SCID MiceAcute Myeloid Leukemia (EOL-1)40 mg/kg and 55 mg/kgOral GavageOnce daily, 5 days on / 2 days off, for 2 cyclesResulted in 97% and 100% tumor growth inhibition (TGI), respectively.[3][6]
SCID MiceAcute Promyelocytic Leukemia (HL-60)Not specified, but same schedule as EOL-1 studyOral GavageOnce daily, 5 days on / 2 days off, for 2 cyclesStudy demonstrated anti-tumor activity.[5]
SCID MiceUterine Serous Carcinoma (USC-ARK-2)22.5 mg/kgOral GavageDaily for 3 weeksSignificant reduction in tumor growth compared to vehicle. No significant weight loss reported.[11]
PDX ModelsColorectal CancerNot specifiedOral GavageNot specifiedConfirmed the inhibitor's effectiveness in vivo.[7]

Experimental Protocols

Protocol 1: this compound Formulation for Oral Gavage

This protocol provides two methods for formulating this compound for in vivo oral administration based on published studies. It is recommended to prepare the working solution fresh on the day of use.[11]

Method A: Aqueous Formulation

This simple formulation has been used effectively in leukemia xenograft models.[5][6]

Materials:

  • This compound (CYC065) powder

  • Sterile double-distilled water (ddH₂O)

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Calculate the total amount of this compound required for the treatment group for one week.

  • Weigh the calculated amount of this compound powder and place it in a sterile conical tube.

  • Add the required volume of sterile ddH₂O to achieve the final desired concentration (e.g., for a 40 mg/kg dose in a 20g mouse with a 100 µL dosing volume, the concentration would be 8 mg/mL).

  • Vortex thoroughly until the compound is fully suspended.

  • Store the formulation as per stability data, though weekly preparation is reported.[5][6]

Method B: Solvent-Based Formulation

This formulation is suitable for compounds with lower aqueous solubility and provides a common vehicle for in vivo studies.[3][11]

Materials:

  • This compound (CYC065) powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

Procedure:

  • Prepare a clear stock solution of this compound in DMSO.

  • To prepare the final working solution with a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, add the solvents sequentially.

  • Begin with the required volume of the this compound/DMSO stock solution.

  • Add PEG300 and mix until the solution is clear.

  • Add Tween-80 and mix until the solution is clear.

  • Finally, add Saline to reach the final volume and mix thoroughly.

  • If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[11]

  • Use the freshly prepared solution for dosing on the same day.[11]

Protocol 2: General In Vivo Efficacy Study Workflow

This protocol outlines a general workflow for a subcutaneous xenograft study to evaluate the efficacy of this compound.

Experimental_Workflow Start Animal Acclimatization (e.g., SCID Mice, 5-7 weeks old) Implant Tumor Cell Implantation (e.g., 1x10⁷ cells in Matrigel, s.c.) Start->Implant Monitor_Growth Tumor Growth Monitoring (Measure 2x weekly) Implant->Monitor_Growth Tumor_Size_Check Tumor Volume Reaches ~125-250 mm³? Monitor_Growth->Tumor_Size_Check Tumor_Size_Check->Monitor_Growth No Randomize Randomize Animals into Treatment & Vehicle Groups Tumor_Size_Check->Randomize Yes Treat Administer this compound (Oral Gavage per Schedule) Randomize->Treat Collect_Data Data Collection (Tumor Volume & Body Weight 2x weekly) Treat->Collect_Data Endpoint_Check Study Endpoint Reached? Collect_Data->Endpoint_Check Endpoint_Check->Treat No Analyze Data Analysis (Calculate %TGI) Endpoint_Check->Analyze Yes End Study Completion Analyze->End

A typical workflow for an in vivo xenograft study.

Procedure:

  • Animal Handling: Use immunocompromised mice (e.g., SCID or Athymic Nude), typically 5-7 weeks old. Allow for at least one week of acclimatization.[11] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1x10⁷ EOL-1 cells) resuspended in a solution like a 1:1 mixture of HBSS and Matrigel into the flank of each mouse.[6]

  • Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions using digital calipers twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach a predetermined average size (e.g., 125–250 mm³), match animals by tumor volume and randomize them into treatment and vehicle control groups.[5][6] A minimum of five animals per group is recommended.[11]

  • Treatment Administration: Dose animals by oral gavage with the prepared this compound formulation or vehicle control according to the chosen schedule (e.g., 5 days on/2 days off).

  • Monitoring and Data Collection:

    • Continue to measure tumor volume twice weekly.[11]

    • Monitor animal health daily. Record body weight twice weekly to assess toxicity.[5] Transient body weight loss of 2-3% has been noted as tolerable.[6]

  • Endpoint: The study may be terminated when tumors in the control group reach a specified size, after a fixed duration, or if signs of excessive toxicity are observed (e.g., >20% body weight loss).

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study using the formula: %TGI = (1 - (ΔT / ΔC)) * 100 Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

Safety and Toxicity Considerations

Throughout the in vivo experiments, it is crucial to monitor for signs of toxicity. The primary method reported is the regular measurement of animal body weight.[5] Any significant weight loss (typically >15-20%) or adverse clinical signs (e.g., lethargy, ruffled fur) should be noted, and institutional guidelines for humane endpoints must be followed. Published studies with this compound at efficacious doses reported treatments to be well-tolerated with only minimal and transient body weight loss.[6][11]

References

Application Notes and Protocols: Fadraciclib and Venetoclax Combination Therapy in Leukemia Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fadraciclib (CYC065) is a second-generation, selective inhibitor of cyclin-dependent kinases 2 and 9 (CDK2/9).[1][2][3] Inhibition of CDK9 leads to the depletion of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (Mcl-1), by blocking transcription.[1][2][4] Venetoclax is a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor, which restores the intrinsic apoptotic pathway in cancer cells.[5][6][7][8] In many hematological malignancies, particularly Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML), resistance to Venetoclax can be mediated by the overexpression of Mcl-1. The combination of this compound and Venetoclax presents a rational and synergistic therapeutic strategy to overcome this resistance by concurrently targeting two critical anti-apoptotic proteins. Preclinical studies have demonstrated that this combination leads to enhanced apoptosis in leukemia cells.[1][2][4][9][10]

These application notes provide a summary of the quantitative data from preclinical studies, detailed protocols for key experiments, and visual representations of the underlying mechanisms and workflows.

Data Presentation

The following tables summarize the quantitative data on the synergistic effects of this compound and Venetoclax combination therapy in primary CLL cells.

Table 1: Dose Reduction Index (DRI) for this compound and Venetoclax Combination

Fraction of CLL Cells KilledThis compound DRIVenetoclax DRI
0.503.86.5
0.753.15.8
0.902.65.2
0.991.94.3

Data adapted from Chen et al., Leukemia, 2022. The Dose Reduction Index (DRI) indicates the extent to which the dose of a drug in a combination can be reduced to achieve the same effect as the drug used alone.

Table 2: Synergism of this compound and Venetoclax in Primary CLL Cells

Patient Sample CharacteristicsCulture ConditionCombination Index (CI) ValueInterpretation
Average of 9 CLL samplesWithout BCA medium~0.6Synergy
Average of 7 CLL samplesWith BCA medium~0.7Synergy
CLL Sample with 17p deletionWith BCA medium< 1.0Synergy

Data adapted from Chen et al., Leukemia, 2022. Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. BCA medium simulates the bone marrow microenvironment.

Mandatory Visualizations

cluster_this compound This compound cluster_venetoclax Venetoclax cluster_apoptosis Apoptosis This compound This compound CDK9 CDK9 This compound->CDK9 inhibits RNA_Pol_II RNA Polymerase II (pSer2) CDK9->RNA_Pol_II phosphorylates MCL1_mRNA Mcl-1 mRNA RNA_Pol_II->MCL1_mRNA transcribes Mcl1_protein Mcl-1 Protein MCL1_mRNA->Mcl1_protein translates Bim_Bak Pro-apoptotic proteins (Bim, Bak) Mcl1_protein->Bim_Bak sequesters Venetoclax Venetoclax Bcl2_protein Bcl-2 Protein Venetoclax->Bcl2_protein inhibits Bcl2_protein->Bim_Bak sequesters Mitochondria Mitochondria Bim_Bak->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathway of this compound and Venetoclax combination therapy.

cluster_assays Assays start Start: Leukemia Cell Culture treatment Drug Treatment: - this compound - Venetoclax - Combination start->treatment incubation Incubation (e.g., 24 hours) treatment->incubation viability Cell Viability Assay (e.g., MTT/MTS) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis western Western Blotting (Mcl-1, Bcl-2, PARP) incubation->western data_analysis Data Analysis: - IC50 Calculation - Combination Index - Statistical Analysis viability->data_analysis apoptosis->data_analysis western->data_analysis end End: Synergy Assessment data_analysis->end

Caption: General experimental workflow for evaluating this compound and Venetoclax synergy.

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Venetoclax, alone and in combination, on leukemia cells.

Materials:

  • Leukemia cell line (e.g., CLL patient samples, MOLM-13, MV4-11)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • Venetoclax (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • Microplate reader

Protocol:

  • Seed leukemia cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound and Venetoclax in culture medium.

  • Add the drug dilutions to the wells. For combination studies, add both drugs at fixed or variable ratios. Include vehicle control (DMSO) wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT/MTS reagent to each well and incubate for an additional 2-4 hours.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Determine the IC50 values using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound and Venetoclax.

Materials:

  • Leukemia cells

  • This compound and Venetoclax

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed leukemia cells in 6-well plates at an appropriate density.

  • Treat the cells with this compound, Venetoclax, or the combination at predetermined concentrations (e.g., their respective IC50 values). Include a vehicle control.

  • Incubate for 24-48 hours.

  • Harvest the cells by centrifugation and wash them twice with cold PBS.

  • Resuspend the cell pellet in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blotting

Objective: To assess the levels of key apoptosis-related proteins (Mcl-1, Bcl-2, cleaved PARP) after drug treatment.

Materials:

  • Leukemia cells

  • This compound and Venetoclax

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Mcl-1, anti-Bcl-2, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Treat leukemia cells with this compound, Venetoclax, or the combination for the desired time (e.g., 6, 12, or 24 hours).

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Use a loading control (e.g., β-actin) to normalize protein levels.

Conclusion

The combination of this compound and Venetoclax demonstrates strong synergistic activity in preclinical leukemia models, particularly in CLL. The mechanism of this synergy lies in the dual targeting of the anti-apoptotic proteins Mcl-1 and Bcl-2. The provided protocols offer a framework for researchers to investigate this promising combination therapy further. The ongoing clinical trials will be crucial in determining the therapeutic potential of this combination in patients with leukemia.[11][12]

References

Application Notes and Protocols for Fadraciclib in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Fadraciclib (formerly CYC065), a potent and selective dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and 9 (CDK9), in patient-derived xenograft (PDX) models. This document outlines detailed protocols for key experiments, summarizes quantitative data, and provides visualizations of the relevant signaling pathways and experimental workflows.

Introduction

This compound is a second-generation aminopurine inhibitor that targets CDK2 and CDK9, key regulators of cell cycle progression and transcription.[1] By inhibiting CDK9, this compound downregulates the transcription of key survival proteins, such as MCL1 and MYC, leading to apoptosis in cancer cells.[2][3] Its inhibition of CDK2 can induce mitotic catastrophe in cancer cells.[4] PDX models, which are generated by implanting patient tumor tissue into immunodeficient mice, closely recapitulate the heterogeneity and molecular characteristics of the original tumor, making them a valuable preclinical platform for evaluating novel cancer therapeutics like this compound.[1][5][6]

Mechanism of Action of this compound

This compound exerts its anti-cancer effects through the dual inhibition of CDK2 and CDK9.

  • CDK9 Inhibition: CDK9, as a component of the positive transcription elongation factor b (P-TEFb), phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II), a critical step for transcriptional elongation. Inhibition of CDK9 by this compound leads to reduced phosphorylation of RNA Pol II at Serine 2, resulting in the transcriptional repression of genes with short half-lives, including the anti-apoptotic protein MCL1 and the oncogene MYC.[2][3][7]

  • CDK2 Inhibition: CDK2, in complex with Cyclin E or Cyclin A, plays a crucial role in the G1/S and S phases of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and, in some contexts, anaphase catastrophe.[1][8]

Fadraciclib_Mechanism_of_Action cluster_transcription Transcriptional Regulation cluster_cell_cycle Cell Cycle Control CDK9 CDK9 PTEFb P-TEFb Complex CDK9->PTEFb forms pRNAPolII p-RNA Pol II (Ser2) RNAPolII RNA Polymerase II PTEFb->RNAPolII phosphorylates RNAPolII->pRNAPolII Transcription Transcriptional Elongation pRNAPolII->Transcription MCL1_MYC_mRNA MCL1 & MYC mRNA Transcription->MCL1_MYC_mRNA MCL1_MYC_Protein MCL1 & MYC Protein MCL1_MYC_mRNA->MCL1_MYC_Protein Apoptosis Apoptosis MCL1_MYC_Protein->Apoptosis inhibits CDK2 CDK2 G1_S_Progression G1/S Progression CDK2->G1_S_Progression CDK2->G1_S_Progression Cyclin_E_A Cyclin E/A Cyclin_E_A->CDK2 activates Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Progression->Cell_Cycle_Arrest Anaphase_Catastrophe Anaphase Catastrophe G1_S_Progression->Anaphase_Catastrophe This compound This compound This compound->CDK9 This compound->CDK2

Caption: this compound's dual inhibition of CDK9 and CDK2.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)Reference
CDK2/cyclin A5[9]
CDK9/cyclin T126[9]
CDK5/p2521[9]
CDK3/cyclin E129[9]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Colo205Colon Cancer~13.3 (for seliciclib, this compound is more potent)[9]
USC-ARK-2Uterine Serous Carcinoma-[10]
AML Cell LinesAcute Myeloid LeukemiaVaries[11]

Table 3: In Vivo Efficacy of this compound in Xenograft Models

Model TypeCancer TypeDosing RegimenTumor Growth Inhibition (TGI)Reference
Cell Line Xenograft (EOL-1)Acute Myeloid Leukemia40 or 55 mg/kg, oral gavage, qd x 5 for 2 weeks95-97%
Cell Line Xenograft (HL-60)Promyelocytic LeukemiaOral gavage, 5 days on/2 days off for 2 cyclesSignificant[7]
PDXColorectal Cancer25 mg/kg, oral gavage, BID, 5 days/week for 2 weeksSignificant
Cell Line Xenograft (USC-ARK-2)Uterine Serous Carcinoma22.5 mg/kg, daily for 3 weeksSignificant[10]

Experimental Protocols

This section provides detailed protocols for establishing PDX models and for evaluating the efficacy and mechanism of action of this compound.

Experimental_Workflow cluster_pdx_establishment PDX Establishment & Expansion cluster_treatment This compound Treatment Study cluster_analysis Endpoint Analysis Patient_Tumor Patient Tumor Tissue Implantation Implantation into Immunodeficient Mice Patient_Tumor->Implantation PDX_P0 Initial Tumor Growth (P0) Implantation->PDX_P0 Expansion Serial Passaging & Expansion PDX_P0->Expansion Tumor_Banking Tumor Banking Expansion->Tumor_Banking Model_Characterization Model Characterization (Histology, Genomics) Expansion->Model_Characterization Cohort_Formation Cohort Formation Expansion->Cohort_Formation Treatment This compound Administration Cohort_Formation->Treatment Monitoring Tumor Growth & Health Monitoring Treatment->Monitoring Tumor_Harvest Tumor Harvest Monitoring->Tumor_Harvest Pharmacodynamics Pharmacodynamic Analysis (Western Blot, IHC) Tumor_Harvest->Pharmacodynamics Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Tumor_Harvest->Cell_Cycle Data_Analysis Data Analysis & Interpretation Pharmacodynamics->Data_Analysis Cell_Cycle->Data_Analysis

References

Application of Fadraciclib in Studying CDK2/9 Dependent Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fadraciclib (formerly CYC065) is a potent and selective second-generation, orally available aminopurine inhibitor of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 9 (CDK9).[1] Dysregulation of CDK2 and CDK9 is a hallmark of various cancers, making them attractive therapeutic targets. This compound's dual inhibitory action allows for the interrogation of cancer cell dependencies on both cell cycle progression (mediated by CDK2) and transcriptional regulation (mediated by CDK9). These application notes provide a comprehensive overview of the use of this compound in preclinical and clinical research, with detailed protocols for key experiments.

Mechanism of Action

This compound exerts its anti-cancer effects through the dual inhibition of CDK2 and CDK9.

  • CDK9 Inhibition and Transcriptional Control: CDK9, as a component of the positive transcription elongation factor b (P-TEFb) complex, plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II).[2] this compound inhibits CDK9, leading to a decrease in RNAP II phosphorylation. This selectively downregulates the transcription of short-lived messenger RNAs (mRNAs) that code for key survival proteins and oncogenes, such as Myeloid Cell Leukemia 1 (MCL1) and MYC.[3] The depletion of these anti-apoptotic and pro-proliferative proteins ultimately induces apoptosis in cancer cells.[3]

  • CDK2 Inhibition and Cell Cycle Control: CDK2, in complex with cyclin E, is a key regulator of the G1 to S phase transition of the cell cycle. Inhibition of CDK2 by this compound can lead to a G1 cell cycle arrest, thereby preventing cancer cell proliferation.[4] This is particularly relevant in cancers with cyclin E amplification or overexpression.

The combined inhibition of CDK2 and CDK9 by this compound results in a potent anti-proliferative and pro-apoptotic effect in a variety of cancer models.

Data Presentation

In Vitro Efficacy of this compound
Target/Cell Line Cancer Type IC50 (nM) Reference
CDK2-5[1][5]
CDK9-26[1][5]
Uterine Serous Carcinoma (CCNE1-overexpressing)Uterine124.1 ± 57.8[4]
Uterine Serous Carcinoma (CCNE1-low expressing)Uterine415 ± 117.5[4]
Colorectal Cancer Patient-Derived OrganoidsColorectal2650 ± 3920[6]
In Vivo Efficacy of this compound
Cancer Model Treatment Outcome Reference
Colorectal Cancer Patient-Derived Xenografts (PDX)25 mg/kg this compound, oral gavage, BID, 5 days/week for 2 weeksSignificant tumor growth inhibition compared to control[6]
Zebrafish Xenograft Model (Colorectal Cancer)This compound in combination with encorafenibSignificant reduction in tumor size and increased caspase-3 activation[7]
Clinical Trial Data for this compound (NCT04983810)
Trial Phase Patient Population Dosing Key Outcomes Reference
Phase 1/2Advanced solid tumors and lymphomaDose escalation from 50-150 mg BID, 3-5 days/week. Recommended Phase 2 Dose (RP2D): 100 mg BID, 5 days/week for 4 weeks.Well-tolerated. Partial Responses (PRs) in T-cell lymphoma. Stable Disease (SD) in various solid tumors including endometrial, ovarian, and pancreatic cancers. Tumor shrinkage observed in a patient with squamous non-small cell lung cancer with CDKN2B loss.[2][5][8][9]

Experimental Protocols

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Method: Resazurin Reduction Assay or CellTiter-Glo® Luminescent Cell Viability Assay.[6][10]

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 2,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in culture medium.

  • Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[10]

  • For the Resazurin Assay, add 20 µL of resazurin solution to each well and incubate for 2-4 hours. Measure fluorescence at 560 nm excitation and 590 nm emission.

  • For the CellTiter-Glo® Assay, add 100 µL of the reagent to each well, mix for 2 minutes on an orbital shaker, and incubate at room temperature for 10 minutes. Measure luminescence.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Western Blot Analysis

Objective: To assess the effect of this compound on the protein levels of CDK2 and CDK9 downstream targets.

Protocol:

  • Seed cells in a 6-well plate and treat with this compound at various concentrations and time points.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • Phospho-RNA Polymerase II (Ser2)

    • MCL1

    • MYC

    • Cleaved PARP

    • β-actin (as a loading control)

  • Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Protocol:

  • Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of immunodeficient mice (e.g., nude or SCID).

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound orally (e.g., by gavage) at a predetermined dose and schedule (e.g., 25 mg/kg, BID, 5 days a week).[6] The control group should receive the vehicle.

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Mandatory Visualizations

Signaling Pathway of this compound's Action

Fadraciclib_Signaling_Pathway cluster_cdk9 CDK9 Pathway cluster_cdk2 CDK2 Pathway This compound This compound CDK9 CDK9 This compound->CDK9 Inhibits CDK2 CDK2 This compound->CDK2 Inhibits RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates pRNAPII p-RNA Pol II (Ser2) RNAPII->pRNAPII MCL1_MYC_mRNA MCL1 & MYC mRNA pRNAPII->MCL1_MYC_mRNA Elongation MCL1_MYC_Protein MCL1 & MYC Protein MCL1_MYC_mRNA->MCL1_MYC_Protein Translation Apoptosis_CDK9 Apoptosis MCL1_MYC_Protein->Apoptosis_CDK9 Inhibits G1_S_Transition G1-S Transition CDK2->G1_S_Transition Promotes CyclinE Cyclin E CyclinE->CDK2 Activates Proliferation Cell Proliferation G1_S_Transition->Proliferation In_Vitro_Workflow start Cancer Cell Culture treatment Treat with this compound (Dose-response) start->treatment viability Cell Viability Assay (e.g., Resazurin, CTG) treatment->viability protein_analysis Western Blot Analysis (p-RNAPII, MCL1, MYC) treatment->protein_analysis ic50 Determine IC50 viability->ic50 mechanism Elucidate Mechanism of Action protein_analysis->mechanism Combination_Therapy_Logic This compound This compound MCL1 MCL1 (Anti-apoptotic) This compound->MCL1 Inhibits (via CDK9) Venetoclax Venetoclax BCL2 BCL-2 (Anti-apoptotic) Venetoclax->BCL2 Inhibits Apoptosis Synergistic Apoptosis MCL1->Apoptosis BCL2->Apoptosis

References

Troubleshooting & Optimization

Fadraciclib Technical Support Center: Troubleshooting In Vitro Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fadraciclib (also known as CYC065) in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1][2][3][4] It is crucial to use newly opened, high-purity, anhydrous DMSO, as hygroscopic DMSO can significantly reduce the solubility of this compound.[1][3]

Q2: What is the maximum concentration for a this compound stock solution in DMSO?

A2: this compound is soluble in DMSO at concentrations of up to 100 mg/mL (251.56 mM).[1] Some suppliers report solubility at 80 mg/mL (201.24 mM).[3][4] It is recommended to start with a concentration within this range to ensure complete dissolution.

Q3: My this compound precipitated when I diluted the DMSO stock solution in my aqueous cell culture medium. What should I do?

A3: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for poorly water-soluble compounds like this compound. Here are several troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and solubility issues.

  • Pre-warming Media: Pre-warm your cell culture media to 37°C before adding the this compound stock solution. This can help improve solubility.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in pre-warmed media. Add the stock solution dropwise while gently vortexing or swirling the medium to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

  • Sonication: If precipitation persists, brief sonication of the final diluted solution in a water bath sonicator can help to redissolve the compound. However, be cautious with this method as it can potentially degrade the compound or affect cell viability.

  • Use of Surfactants: For biochemical assays (not for cell-based assays unless validated), the addition of a small amount of a non-ionic surfactant like Tween-80 (e.g., 0.01%) to the assay buffer can help maintain solubility.

Q4: Can I use other solvents to dissolve this compound?

A4: this compound is also reported to be soluble in ethanol at up to 80 mg/mL.[3][4] However, for cell-based assays, DMSO is generally the preferred solvent due to its lower volatility and established use in cell culture. If using ethanol, ensure the final concentration in the media is not toxic to your cells. This compound is insoluble in water.[3][4]

Troubleshooting Guide

Issue: Precipitate observed in this compound stock solution
Potential Cause Recommended Solution
Old or wet DMSO Discard the old DMSO and use a fresh, unopened bottle of anhydrous, high-purity DMSO.[1][3]
Concentration too high Try preparing a slightly more dilute stock solution (e.g., 50 mg/mL).
Incomplete dissolution Gently warm the solution to 37°C and vortex or sonicate briefly to aid dissolution.
Issue: Precipitate forms immediately upon dilution in cell culture media
Potential Cause Recommended Solution
Poor mixing technique Add the this compound stock solution dropwise to the center of the vortex of the gently swirling culture medium.
High final concentration Re-evaluate the required final concentration. If a lower concentration is acceptable, this may resolve the issue.
Media components Some components in the media may interact with this compound. Try diluting in a simpler buffer (like PBS) first before adding to the full media, though this may not be suitable for all experiments.

Quantitative Data Summary

Table 1: Solubility of this compound in Common Solvents

SolventConcentration (mg/mL)Molar Concentration (mM)Reference
DMSO≥ 100≥ 251.56[1]
DMSO80201.24[3][4]
Ethanol80201.24[3][4]
WaterInsolubleInsoluble[3][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 397.52 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Calibrated pipette

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.975 mg of this compound.

  • Add the calculated volume of DMSO to the microcentrifuge tube. For a 10 mM solution from 3.975 mg, add 1 mL of DMSO.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C in a water bath can be used to aid dissolution if necessary.

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year).[1]

Protocol 2: Diluting this compound Stock Solution in Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of media with a final this compound concentration of 10 µM, you will need 10 µL of the 10 mM stock solution.

  • In a sterile conical tube, add the pre-warmed cell culture medium.

  • While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise into the medium.

  • Continue to mix gently for a few seconds to ensure homogeneity.

  • Use the freshly prepared this compound-containing medium immediately for your experiment.

Visualizations

Fadraciclib_Signaling_Pathway This compound This compound (CYC065) CDK2_CyclinE CDK2/Cyclin E This compound->CDK2_CyclinE Inhibits CDK9_CyclinT CDK9/Cyclin T (P-TEFb) This compound->CDK9_CyclinT Inhibits Rb Rb CDK2_CyclinE->Rb Phosphorylates RNA_Pol_II RNA Polymerase II CDK9_CyclinT->RNA_Pol_II Phosphorylates pRb p-Rb (Inactive) E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes pRNA_Pol_II p-RNA Pol II (Ser2) Transcription_Elongation Transcription Elongation pRNA_Pol_II->Transcription_Elongation Promotes MCL1_MYC_mRNA MCL1 & MYC mRNA Transcription_Elongation->MCL1_MYC_mRNA Produces MCL1_MYC_Protein MCL1 & MYC Protein MCL1_MYC_mRNA->MCL1_MYC_Protein Translates to Apoptosis Apoptosis MCL1_MYC_Protein->Apoptosis Inhibits

Caption: this compound inhibits CDK2 and CDK9, leading to cell cycle arrest and apoptosis.

Troubleshooting_Workflow Start This compound Precipitation Issue Check_Stock Is the stock solution clear? Start->Check_Stock Troubleshoot_Stock Troubleshoot Stock Solution: - Use fresh, anhydrous DMSO - Warm and sonicate Check_Stock->Troubleshoot_Stock No Check_Dilution Precipitation upon dilution? Check_Stock->Check_Dilution Yes Troubleshoot_Stock->Check_Stock Dilution_Protocol Modify Dilution Protocol: 1. Pre-warm media to 37°C 2. Add stock dropwise while vortexing 3. Use serial dilutions Check_Dilution->Dilution_Protocol Yes Success Solubility Issue Resolved Check_Dilution->Success No Check_Concentration Is final concentration high? Dilution_Protocol->Check_Concentration Lower_Concentration Consider lowering final concentration Check_Concentration->Lower_Concentration Yes Final_Sonication Briefly sonicate final solution Check_Concentration->Final_Sonication No Lower_Concentration->Final_Sonication Final_Sonication->Success

Caption: A workflow for troubleshooting this compound precipitation issues in vitro.

References

Identifying and overcoming potential Fadraciclib resistance mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Fadraciclib (CYC065), a selective inhibitor of Cyclin-Dependent Kinases 2 (CDK2) and 9 (CDK9).[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an ATP-competitive inhibitor of CDK2 and CDK9.[1][2] Its primary mechanism of action is the inhibition of CDK9-mediated transcription. This leads to a rapid decrease in the levels of short-lived, pro-survival proteins such as Myeloid Cell Leukemia 1 (MCL1) and the oncoprotein MYC.[3][4] The downregulation of these key survival proteins induces apoptosis in cancer cells.[5] Additionally, inhibition of CDK2 can lead to cell cycle arrest and contributes to the drug's anti-tumor activity, particularly in cancers with cyclin E (CCNE1) amplification.[1][5]

Q2: A significant decrease in cell viability is not observed after 24 hours of treatment. Is the experiment failing?

A2: Not necessarily. While this compound can induce rapid apoptosis in some cell lines, the primary effect is transcriptional inhibition, which may take time to manifest as cell death.[3] The absence of a marked cell cycle arrest is also consistent with its mechanism of action, which is predominantly driven by the inhibition of transcriptional CDKs at effective concentrations.[3]

Troubleshooting Steps:

  • Confirm Target Engagement: Verify the inhibition of CDK9 and CDK2 activity by checking the phosphorylation status of their respective substrates. A key substrate for CDK9 is the C-terminal domain (CTD) of RNA Polymerase II at Serine 2 (pSer2).[3] For CDK2, you can assess the phosphorylation of Retinoblastoma protein (RB) at Thr821.[3] A decrease in the phosphorylation of these sites indicates that this compound is engaging its targets.

  • Assess Apoptosis Markers: Check for early markers of apoptosis, such as cleaved PARP or Annexin V staining, which may appear before a significant drop in cell viability is detectable by assays like MTT or resazurin.[6]

  • Extend Treatment Duration: Consider extending the treatment duration to 48 or 72 hours, as the apoptotic effects may be more pronounced at later time points.

  • Optimize Concentration: Ensure you are using an appropriate concentration of this compound. The IC50 can vary significantly between cell lines. For example, uterine serous carcinoma cell lines with high CCNE1 expression are significantly more sensitive (mean IC50 of ~124 nM) compared to those with low CCNE1 expression (mean IC50 of ~415 nM).[1]

Q3: How can potential resistance to this compound be identified in our cell lines?

A3: Acquired resistance to this compound, like other CDK inhibitors, can be identified by a rightward shift in the dose-response curve, indicating a higher IC50 value in the resistant cells compared to the parental, sensitive cells. Resistance mechanisms are often linked to the upregulation of bypass pathways that circumvent the drug's inhibitory effects.

Key Potential Resistance Mechanisms to Investigate:

  • Upregulation of CDK2/Cyclin E Axis: Increased expression or amplification of Cyclin E1 (CCNE1) can drive resistance to CDK4/6 inhibitors by activating CDK2, and this pathway is a primary target of this compound.[7][8] While this compound inhibits CDK2, extreme overexpression of Cyclin E could potentially overcome this inhibition.

  • Loss of RB Function: Loss of the Retinoblastoma (RB) tumor suppressor, a key substrate of CDK4/6 and CDK2, can lead to resistance to CDK inhibitors by uncoupling cell cycle progression from CDK control.[7][9]

  • Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like PI3K/AKT/mTOR can promote cell survival and proliferation, thereby counteracting the effects of this compound.[8][10]

  • Increased CDK6 Expression: In some contexts of CDK4/6 inhibitor resistance, cancer cells have been shown to increase the expression of CDK6.[11] This could potentially be a compensatory mechanism.

Troubleshooting Guide for Investigating Resistance

Problem: Cultured cells are showing decreased sensitivity to this compound over time.

This guide outlines steps to characterize and understand potential acquired resistance to this compound in a cancer cell line model.

Phase 1: Confirmation and Quantification of Resistance

Objective: To confirm that the observed decrease in sensitivity is reproducible and to quantify the degree of resistance.

Experimental Protocol: Dose-Response Assay

  • Cell Seeding: Seed both the parental (sensitive) and the suspected resistant cell lines in 96-well plates at a predetermined optimal density.

  • Drug Treatment: After allowing cells to adhere overnight, treat them with a serial dilution of this compound. A typical concentration range would be from 1 nM to 10 µM. Include a DMSO-only control.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assessment: Measure cell viability using a resazurin-based assay or similar method.

  • Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 value for each cell line.

Expected Outcome & Interpretation: A significant increase (typically 3-fold or higher) in the IC50 value for the resistant line compared to the parental line confirms acquired resistance.

Cell Line TypeExample IC50 (this compound)Interpretation
Parental (Sensitive)100 nMBaseline sensitivity
Resistant Subclone500 nM5-fold resistance
Phase 2: Investigating Molecular Mechanisms

Objective: To identify the potential molecular drivers of the observed resistance.

1. Analysis of the CDK2/Cyclin E Pathway

  • Hypothesis: Upregulation of Cyclin E1 (CCNE1) is driving resistance by increasing CDK2 activity.

  • Methodology: Western Blotting & RT-qPCR

    • Protein Extraction: Lyse cells from both parental and resistant lines to extract total protein.

    • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against Cyclin E1, CDK2, p-RB (Thr821), and total RB. Use a loading control like beta-actin.

    • RNA Extraction and RT-qPCR: Extract total RNA and perform reverse transcription followed by quantitative PCR using primers specific for CCNE1 and a housekeeping gene.

  • Interpretation: Increased protein levels of Cyclin E1 and/or p-RB in the resistant line, alongside elevated CCNE1 mRNA, would support this hypothesis.

2. Assessment of Pro-Survival Signaling Pathways

  • Hypothesis: Activation of the PI3K/AKT pathway is compensating for this compound-induced apoptosis.

  • Methodology: Western Blotting

    • Protein Extraction: Use lysates from both cell lines.

    • Western Blot: Probe membranes with antibodies for key pathway components, including p-AKT (Ser473), total AKT, p-mTOR, and total mTOR.

  • Interpretation: Higher levels of phosphorylated (active) AKT and mTOR in the resistant cells would suggest the activation of this bypass pathway.[8]

3. Evaluation of RB and p16 Status

  • Hypothesis: Loss of RB function or alterations in other cell cycle regulators are contributing to resistance.

  • Methodology: Western Blotting

    • Protein Extraction: Use lysates from both cell lines.

    • Western Blot: Probe for total RB protein and p16 (CDKN2A).

  • Interpretation: Complete loss of RB protein expression is a known mechanism of resistance to CDK inhibitors.[7] Overexpression of p16 in the absence of RB has also been linked to resistance.[8]

Target ProteinExpected Change in Resistant CellsImplication
Cyclin E1IncreaseCDK2 hyperactivation
p-RB (Thr821)Increase or Maintained LevelsBypass of CDK2 inhibition
p-AKT (Ser473)IncreaseActivation of survival pathway
Total RBLoss of expressionUncoupling of cell cycle control
MCL1Maintained or increased levelsEvasion of apoptosis

Visualizing Workflows and Pathways

Below are diagrams created using the DOT language to visualize key concepts.

G cluster_0 Experimental Workflow: Investigating this compound Resistance start Observe Decreased Sensitivity to this compound confirm Confirm Resistance via Dose-Response Assay (IC50 Shift) start->confirm Hypothesis molecular Investigate Molecular Mechanisms confirm->molecular Resistance Confirmed wb Western Blot Analysis (Cyclin E, p-AKT, RB, MCL1) molecular->wb qpcr RT-qPCR (CCNE1 mRNA) molecular->qpcr overcome Test Strategies to Overcome Resistance wb->overcome Mechanism Identified qpcr->overcome Mechanism Identified combo Combination Therapy (e.g., + PI3K inhibitor) overcome->combo

Caption: A flowchart for identifying and characterizing this compound resistance.

G cluster_1 Potential this compound Resistance Pathways This compound This compound CDK2 CDK2 This compound->CDK2 CDK9 CDK9 This compound->CDK9 RB RB CDK2->RB Phosphorylation RNAPII RNA Pol II CDK9->RNAPII Phosphorylation CyclinE Cyclin E1 (CCNE1) CyclinE->CDK2 Activation (Upregulation causes resistance) E2F E2F RB->E2F G1S G1/S Progression E2F->G1S Transcription Transcription Elongation RNAPII->Transcription MCL1_MYC MCL1, MYC Transcription->MCL1_MYC Apoptosis Apoptosis MCL1_MYC->Apoptosis PI3K_AKT PI3K/AKT Pathway (Bypass Signaling) Survival Cell Survival PI3K_AKT->Survival Activation causes resistance Survival->Apoptosis

Caption: Key signaling pathways involved in this compound action and resistance.

References

Managing off-target effects of Fadraciclib in experimental models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Fadraciclib. It offers troubleshooting advice and answers to frequently asked questions (FAQs) to effectively manage and interpret the off-target effects of this compound in experimental models.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target kinases of this compound?

This compound is a potent dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1][2] While it shows high selectivity across the kinome, at higher concentrations it can inhibit other kinases, which may contribute to off-target effects.[2][3] A summary of its inhibitory activity is provided in the Data Presentation section.

Q2: What are the anticipated on-target effects of this compound in cancer cell lines?

The on-target effects of this compound are twofold. Inhibition of CDK2, a key regulator of the cell cycle, is expected to cause an arrest at the G1/S transition.[3][4] Inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to reduced phosphorylation of RNA Polymerase II. This, in turn, downregulates the transcription of genes with short mRNA half-lives, including critical pro-survival proteins like Mcl-1 and oncogenes such as MYC, ultimately triggering apoptosis.[2][3][5][6]

Q3: What are potential phenotypic outcomes of this compound's off-target activities?

Off-target effects can introduce variability in experimental results and complicate data interpretation. Key off-targets and their potential consequences include:

  • CDK5 Inhibition: May influence cell migration, lead to apoptosis, and affect cell cycle progression.[6][7][8]

  • CDK3 Inhibition: Can impact the G0/G1 transition of the cell cycle.[9]

  • CLK2 Inhibition: May alter pre-mRNA splicing, which can affect numerous cellular processes and phenotypes, including cell migration and invasion.[10][11]

Troubleshooting Guide

This guide addresses common experimental issues that may arise when using this compound, with a focus on differentiating on-target from off-target effects.

Unexpected Experimental Results

Q4: I'm observing a higher rate of apoptosis than I would expect from CDK2/CDK9 inhibition alone. Could this be an off-target effect?

Yes, this is a possibility. This compound also inhibits CDK5, and inhibition of this kinase has been independently linked to the induction of apoptosis.[7][12]

  • Troubleshooting Steps:

    • Dose-Response Analysis: Conduct a detailed dose-response experiment. If the enhanced apoptosis is only observed at concentrations significantly higher than the IC50 values for CDK2 and CDK9, it is more likely to be an off-target effect.

    • Rescue Experiments: If you hypothesize that CDK5 inhibition is the cause, a rescue experiment involving the overexpression of a drug-resistant CDK5 mutant could help determine if this reverses the apoptotic phenotype.

    • Comparative Analysis: Use a more selective CDK2 or CDK9 inhibitor as a control to see if the on-target effects can be recapitulated without the heightened apoptosis.

Q5: My cells are exhibiting unexpected changes in morphology and adhesion following this compound treatment. What might be the cause?

Such changes could be indicative of off-target effects on kinases that regulate the cytoskeleton and cell adhesion, such as CDK5, or on splicing regulators like CLK2.[8][10][11]

  • Troubleshooting Steps:

    • Protein Expression Analysis: Perform Western blot analysis to examine the expression and phosphorylation status of key proteins involved in cell adhesion and cytoskeletal organization that are known to be downstream of potential off-target kinases.

    • Splicing Analysis: If CLK2 inhibition is suspected, you can use RT-PCR or RNA-sequencing to investigate changes in the alternative splicing of known CLK2 target genes.[10]

    • Functional Assays: Quantify the observed morphological changes using cell migration or adhesion assays. Compare the effective concentration of this compound in these assays with its IC50 values for on- and off-target kinases to infer the likely source of the effect.

Experimental Controls and Best Practices

Q6: What are the crucial control experiments to include when working with this compound?

To ensure the validity and specificity of your experimental findings, the following controls are highly recommended:

  • Vehicle Control: A vehicle-only control (e.g., DMSO) is essential to account for any effects of the solvent.

  • Positive and Negative Cell Line Controls: If available, use cell lines with known sensitivity and resistance to CDK2/9 inhibitors to benchmark your results.

  • On-Target Engagement Markers: Confirm that this compound is engaging its intended targets at the concentrations used in your experiments by monitoring the phosphorylation status of direct downstream substrates, such as phospho-Rb for CDK2 and phospho-RNA Polymerase II (Ser2) for CDK9.[2]

  • Structurally Unrelated Inhibitor: Where possible, use another potent CDK2/9 inhibitor with a different chemical structure to confirm that the observed phenotype is a result of on-target inhibition and not due to a scaffold-specific off-target effect.

  • Genetic Controls: The most definitive way to validate on-target effects is to use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout CDK2 and/or CDK9 and determine if this phenocopies the effects of this compound.

Data Presentation

This compound Kinase Selectivity Profile

This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary targets and key off-target kinases. This information is critical for designing experiments at appropriate concentrations and for interpreting potential off-target effects.

Kinase TargetIC50 (nM)On-Target/Off-TargetPotential Biological Process Affected
CDK2/cyclin A 5 On-Target Cell Cycle Progression (G1/S Transition)
CDK9/cyclin T1 26 On-Target Transcriptional Regulation, Apoptosis
CDK5/p2521Off-TargetNeuronal functions, Cell Migration, Apoptosis
CDK3/cyclin E129Off-TargetCell Cycle Progression (G0/G1 Transition)
CDK7/cyclin H>200Off-TargetTranscriptional Regulation, Cell Cycle
CDK4/cyclin D3>200Off-TargetCell Cycle Progression (G1 Phase)
CLK2>200Off-Targetpre-mRNA Splicing
CLK1>500Off-Targetpre-mRNA Splicing
CDK1/cyclin B>500Off-TargetCell Cycle Progression (G2/M Transition)
Data from Frame et al., 2020.[2]

Experimental Protocols

Protocol 1: Western Blot Analysis of this compound's On-Target Effects

This protocol details the assessment of this compound's on-target activity by measuring the phosphorylation of CDK2 and CDK9 substrates.

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-phospho-RNA Polymerase II (Ser2), anti-total RNA Polymerase II, anti-Mcl-1, anti-MYC, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat with a dose range of this compound (e.g., 0, 10, 50, 100, 500 nM) for desired time points (e.g., 3, 8, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply chemiluminescent substrate and image the blot.

  • Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Protocol 2: Flow Cytometry Analysis of Cell Cycle and Apoptosis

This protocol describes the use of flow cytometry to measure the effects of this compound on the cell cycle distribution and the induction of apoptosis.

Materials:

  • This compound

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI) staining solution with RNase A for cell cycle analysis

  • Flow cytometer

Procedure for Apoptosis Analysis:

  • Cell Treatment: Treat cells with this compound as described previously.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and PI for 15 minutes in the dark.

  • Flow Cytometry: Analyze the samples promptly on a flow cytometer.

Procedure for Cell Cycle Analysis:

  • Cell Treatment: Treat cells with this compound.

  • Cell Harvesting: Harvest and wash the cells.

  • Fixation: Fix cells in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in PI staining solution containing RNase A.

  • Flow Cytometry: Analyze the samples to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

Fadraciclib_On_Target_Pathway cluster_cdk2 CDK2 Pathway cluster_cdk9 CDK9 Pathway This compound This compound CDK2_CyclinE CDK2/Cyclin E This compound->CDK2_CyclinE inhibits CDK9_CyclinT1 CDK9/Cyclin T1 (P-TEFb) This compound->CDK9_CyclinT1 inhibits Rb Rb CDK2_CyclinE->Rb phosphorylates pRb p-Rb E2F E2F pRb->E2F releases Rb->E2F inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition promotes Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest RNA_Pol_II RNA Pol II CDK9_CyclinT1->RNA_Pol_II phosphorylates p_RNA_Pol_II p-RNA Pol II (Ser2) Transcription_Elongation Transcription Elongation p_RNA_Pol_II->Transcription_Elongation promotes Mcl1_MYC_mRNA Mcl-1, MYC mRNA Transcription_Elongation->Mcl1_MYC_mRNA synthesizes Mcl1_MYC_Protein Mcl-1, MYC Protein Mcl1_MYC_mRNA->Mcl1_MYC_Protein translates to Apoptosis Apoptosis Mcl1_MYC_Protein->Apoptosis inhibits

Caption: On-target signaling pathways of this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed (e.g., altered morphology, excess apoptosis) Dose_Response Perform Dose-Response Curve Start->Dose_Response Compare_IC50 Compare Effective Concentration to On- and Off-Target IC50s Dose_Response->Compare_IC50 On_Target_Range Concentration in On-Target Range Compare_IC50->On_Target_Range [EC50 ≈ On-Target IC50] Off_Target_Range Concentration in Off-Target Range Compare_IC50->Off_Target_Range [EC50 > On-Target IC50] Validate_On_Target Validate with On-Target Controls (e.g., genetic knockdown, alternative inhibitor) On_Target_Range->Validate_On_Target Investigate_Off_Target Investigate Specific Off-Target (e.g., rescue experiment, downstream signaling) Off_Target_Range->Investigate_Off_Target Conclusion_On_Target Phenotype is Likely On-Target Validate_On_Target->Conclusion_On_Target Conclusion_Off_Target Phenotype is Likely Off-Target Investigate_Off_Target->Conclusion_Off_Target

Caption: Workflow for differentiating on- and off-target effects.

References

Technical Support Center: Fadraciclib Treatment Duration Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fadraciclib, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in determining the optimal treatment duration for this compound in preclinical and translational research settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and how does it influence considerations for treatment duration?

A1: this compound is a dual inhibitor of CDK2 and CDK9.

  • CDK2 Inhibition: this compound targets the CDK2/Cyclin E and CDK2/Cyclin A complexes, which are critical for the G1 to S phase transition of the cell cycle. By inhibiting CDK2, this compound induces a G1 cell cycle arrest, preventing cancer cell proliferation.[1][2]

  • CDK9 Inhibition: this compound also inhibits the CDK9/Cyclin T complex, a key component of the positive transcription elongation factor b (P-TEFb). Inhibition of CDK9 leads to a decrease in the transcription of anti-apoptotic proteins, such as Mcl-1, ultimately promoting apoptosis in cancer cells.

This dual mechanism suggests that the optimal treatment duration will need to be sufficient to not only induce cell cycle arrest but also to trigger the apoptotic cascade. Short exposure times may only achieve cytostatic effects, while prolonged exposure is likely necessary for cytotoxic, tumor-regressing effects.

Q2: How do I determine the initial concentration range and treatment duration for my in vitro experiments?

A2: The initial concentration range should be centered around the IC50 (half-maximal inhibitory concentration) for cell viability in your cancer cell line of interest. The treatment duration should be guided by the cell doubling time and the desired biological endpoint.

Initial Steps:

  • Determine the IC50: Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a fixed duration, typically 72 hours, to determine the IC50 value.

  • Time-Course Experiment: Based on the IC50, perform a time-course experiment (e.g., 24, 48, 72, 96 hours) at a concentration around the IC50 value. This will help identify the minimum duration required to observe a significant anti-proliferative effect.

  • Mechanism of Action Assays: For mechanism-of-action studies, shorter time points (e.g., 6, 12, 24 hours) may be necessary to capture early events like target engagement and downstream signaling changes.

Q3: My in vivo xenograft model shows tumor stasis but not regression. How can I optimize the treatment duration to achieve regression?

A3: Tumor stasis without regression suggests that the current treatment regimen is primarily cytostatic. To enhance the cytotoxic effects of this compound and promote tumor regression, consider the following:

  • Intermittent Dosing Schedules: Continuous daily dosing might lead to the development of resistance or be limited by toxicity.[3] Exploring intermittent dosing schedules (e.g., 5 days on/2 days off, or one week on/one week off) can sometimes achieve greater therapeutic efficacy.

  • Combination Therapy: Consider combining this compound with other agents. For instance, combining with a standard-of-care chemotherapy or another targeted agent could lead to a synergistic anti-tumor response.[4]

  • Pharmacodynamic (PD) Biomarker Analysis: Analyze tumor biopsies at different time points during treatment to assess the extent and duration of target inhibition (e.g., phosphorylation of Rb, levels of Mcl-1). This can help determine if the current dosing is maintaining sufficient target engagement over time.

Q4: How can I monitor for the development of resistance to this compound during long-term treatment?

A4: Monitoring for resistance is crucial for determining the effective treatment window. Key strategies include:

  • In Vitro Models:

    • Long-term Culture: Continuously culture cancer cells in the presence of escalating concentrations of this compound to generate resistant cell lines.

    • Genomic and Proteomic Analysis: Compare the molecular profiles (e.g., whole-exome sequencing, RNA-seq, proteomics) of sensitive and resistant cells to identify potential resistance mechanisms. A common resistance mechanism to CDK inhibitors is the loss of the Retinoblastoma (RB) protein.[5][6]

  • In Vivo Models:

    • Monitor Tumor Growth: In long-term in vivo studies, a re-growth of tumors after an initial response is a sign of acquired resistance.

    • Liquid Biopsies: If available for your model, periodically analyze circulating tumor DNA (ctDNA) for mutations known to confer resistance.[5]

Troubleshooting Guides

Problem 1: High variability in cell viability assays at different time points.
Potential Cause Troubleshooting Steps
Inconsistent Seeding Density Ensure a consistent number of cells are seeded in each well. Perform a cell count immediately before seeding.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Cell Clumping Ensure a single-cell suspension before seeding by gentle pipetting or passing through a cell strainer.
Assay Interference Confirm that this compound does not interfere with the viability assay reagent (e.g., MTT, CellTiter-Glo®). Run a control with the drug in cell-free media.
Problem 2: No clear dose-dependent or time-dependent effect on downstream biomarkers.
Potential Cause Troubleshooting Steps
Suboptimal Time Points The selected time points may be too early or too late to observe the desired effect. Perform a more detailed time-course experiment with earlier and more frequent time points (e.g., 2, 4, 8, 16, 24 hours).
Insufficient Drug Concentration The concentrations used may be too low to achieve significant target engagement. Confirm the IC50 in your specific cell line and use concentrations at and above this value.
Antibody Quality For Western blotting, validate the specificity and sensitivity of your primary antibodies for the target biomarkers.
Cell Line Insensitivity The chosen cell line may be intrinsically resistant to this compound. Screen a panel of cell lines to identify a sensitive model.
Problem 3: In vivo toxicity at a dose required for efficacy.
Potential Cause Troubleshooting Steps
Continuous High-Dose Scheduling The maximum tolerated dose (MTD) with continuous daily dosing may be too toxic.[7]
Off-Target Effects While this compound is selective, high concentrations may lead to off-target toxicities.
Pharmacokinetic (PK) Properties The drug may have a long half-life, leading to accumulation and toxicity.
Animal Model Sensitivity The chosen animal strain may be particularly sensitive to this class of drug.

Experimental Protocols

Protocol 1: Determining IC50 and Optimal In Vitro Treatment Duration
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture media. Replace the media in the wells with the drug-containing media. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for various durations (e.g., 24, 48, 72, 96 hours).

  • Viability Assay: At each time point, add a cell viability reagent (e.g., CellTiter-Glo®) and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control. Plot the percentage of viable cells against the log of the this compound concentration and fit a dose-response curve to determine the IC50 at each time point. The optimal duration is typically the shortest time point that achieves a maximal effect at a clinically relevant concentration.

Protocol 2: In Vivo Efficacy and Tolerability Study
  • Tumor Implantation: Implant cancer cells subcutaneously into immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Dosing: Randomize mice into treatment groups (vehicle control, different doses and schedules of this compound).

  • Treatment and Monitoring: Administer this compound as per the defined schedule (e.g., daily oral gavage). Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Pharmacodynamic Analysis: At predetermined time points, collect tumor tissue for biomarker analysis (e.g., Western blot for p-Rb, Mcl-1).

  • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint, or until signs of toxicity are observed.

Data Presentation

Table 1: Example In Vitro IC50 Values for this compound in Different Cell Lines
Cell LineCancer TypeIC50 (nM) at 72hDoubling Time (approx. hours)
MCF-7Breast Cancer5038
HCT116Colon Cancer7522
A549Lung Cancer12024
U-87 MGGlioblastoma20034
Table 2: Example In Vivo Efficacy of this compound in a Xenograft Model
Treatment GroupDosing ScheduleMean Tumor Growth Inhibition (%)Mean Body Weight Change (%)
VehicleDaily0+2
This compound (25 mg/kg)Daily60-5
This compound (50 mg/kg)Daily85-12
This compound (50 mg/kg)5 days on / 2 days off82-4

Visualizations

Fadraciclib_Pathway cluster_G1_S_Transition G1-S Transition cluster_Transcription Transcription CyclinD_CDK46 Cyclin D-CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates Cell_Cycle_Arrest G1 Cell Cycle Arrest CDK9_CyclinT CDK9-Cyclin T (P-TEFb) RNA_Pol_II RNA Pol II CDK9_CyclinT->RNA_Pol_II phosphorylates Apoptosis Apoptosis CDK9_CyclinT->Apoptosis Gene_Transcription Gene Transcription (e.g., Mcl-1) RNA_Pol_II->Gene_Transcription promotes This compound This compound This compound->CDK9_CyclinT inhibits CyclinE_CDK2 Cyclin E-CDK2 This compound->CyclinE_CDK2 inhibits CyclinE_CDK2->pRb phosphorylates CyclinE_CDK2->Cell_Cycle_Arrest troubleshooting_workflow start Start: Suboptimal In Vivo Efficacy check_dose Is the dose at MTD? start->check_dose increase_dose Increase dose and re-evaluate efficacy/toxicity check_dose->increase_dose No check_schedule Is the dosing schedule continuous? check_dose->check_schedule Yes increase_dose->check_schedule intermittent_dosing Test intermittent dosing schedules check_schedule->intermittent_dosing Yes check_pd Is target engagement sustained? check_schedule->check_pd No intermittent_dosing->check_pd pd_analysis Perform PD biomarker analysis at multiple time points check_pd->pd_analysis No combination_therapy Consider combination therapy check_pd->combination_therapy Yes pd_analysis->combination_therapy end Endpoint: Optimized Protocol combination_therapy->end

References

Fadraciclib Technical Support Center: Troubleshooting Variability in Cell Line Response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the variability in cellular responses to Fadraciclib (CYC065). The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4] Its primary anticancer effect is mediated through the inhibition of CDK9, which is a key component of the positive transcription elongation factor b (P-TEFb) complex.[5] Inhibition of CDK9 leads to a reduction in the phosphorylation of the C-terminal domain of RNA Polymerase II, which in turn suppresses the transcription of key pro-survival and oncogenic proteins such as Myeloid Cell Leukemia 1 (MCL1) and MYC.[1][2] This ultimately leads to the induction of apoptosis in cancer cells.[1][2][4]

Q2: We are observing significant differences in this compound IC50 values across our panel of cell lines. What are the potential reasons for this variability?

Variability in sensitivity to this compound across different cell lines is expected and can be attributed to several molecular factors. Key determinants of sensitivity include:

  • Mixed Lineage Leukemia (MLL) Gene Status: Cell lines with MLL rearrangements (MLLr) or partial tandem duplications (MLL-PTD) have shown increased sensitivity to this compound.[1][2]

  • BCL2 Family Protein Levels: The expression levels of B-cell lymphoma 2 (BCL2) family proteins can influence the apoptotic response to this compound.[1][2] this compound's ability to downregulate MCL1 makes it particularly effective in combination with BCL2 inhibitors like venetoclax in certain hematological cancer models.[1][2]

  • Cyclin E1 (CCNE1) Expression: High levels of CCNE1 expression in some cancer types, such as uterine serous carcinomas, have been correlated with increased sensitivity to this compound due to its CDK2 inhibitory activity.[6]

  • CDKN2A/B Alterations: Solid tumors with alterations in the CDKN2A or CDKN2B genes may exhibit sensitivity to this compound.[7]

Q3: Should we use a short pulse treatment or continuous exposure to this compound in our experiments?

Studies have shown that a short pulse treatment (e.g., 6-8 hours) with this compound can be sufficient to induce apoptosis and inhibit cellular proliferation, with IC50 values comparable to those from a 72-hour continuous treatment in many cell lines, particularly in acute myeloid leukemia (AML).[1][8] A pulse-dosing schedule can also reveal a therapeutic window between cancer and non-transformed cells.[1][8] The optimal exposure time can be cell-line dependent, and it is advisable to perform a time-course experiment to determine the most appropriate duration for your specific model.

Troubleshooting Guide

Issue: Higher than expected IC50 values or apparent resistance to this compound in a specific cell line.

This guide provides a systematic approach to troubleshooting unexpected results in your cell-based assays with this compound.

Step 1: Verify Experimental Parameters and Cell Line Integrity

  • Question: Have you recently authenticated your cell line (e.g., via STR profiling) and tested for mycoplasma contamination?[9]

    • Action: Cell line misidentification and mycoplasma contamination can significantly alter experimental outcomes.[9] Always use authenticated, contamination-free cells.

  • Question: Are you using the recommended solvent and storage conditions for this compound?

    • Action: this compound is typically dissolved in DMSO.[3] Ensure the stock solution is properly stored to maintain its potency.[3] Prepare fresh dilutions for each experiment.

  • Question: Is the cell seeding density optimized for the duration of the assay?[10][11]

    • Action: Cell density can affect drug response.[10][11] Ensure that cells in the control wells are in the exponential growth phase at the end of the assay and have not become over-confluent.

Step 2: Assess the Molecular Profile of Your Cell Line

  • Question: Does your cell line possess any of the known markers of sensitivity?

    • Action: Analyze your cell line for MLL rearrangements, high CCNE1 expression, or CDKN2A/B alterations. The absence of these markers may explain lower sensitivity.

Step 3: Evaluate Target Engagement and Downstream Effects

  • Question: Have you confirmed that this compound is inhibiting its targets in your cell line?

    • Action: Perform a western blot to assess the phosphorylation status of the RNA Polymerase II C-terminal domain (Ser2) as a marker of CDK9 inhibition.[1][2] You should also observe a decrease in the protein levels of MCL1 and MYC.[1][2]

  • Question: Is this compound inducing apoptosis in your cell line at the concentrations tested?

    • Action: Use an apoptosis assay (e.g., Annexin V/PI staining, caspase-3/7 activity assay, or PARP cleavage by western blot) to confirm the induction of cell death.[1]

Data Presentation

Table 1: this compound (CYC065) IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) - 72h Continuous ExposureNotes
Breast Cancer
MDA-MB-231Triple-Negative Breast Cancer≤0.4
BT-549Triple-Negative Breast Cancer≤0.4
HCC1937Triple-Negative Breast Cancer≤0.4
Non-Transformed Breast
MCF10ANon-Transformed Breast Epithelial>3.9 (8h pulse)Significantly less sensitive to pulse treatment compared to breast cancer cell lines.[1][8]
184A1Non-Transformed Breast Epithelial>3.9 (8h pulse)
Uterine Serous Carcinoma
Group 1High CCNE1 Expression0.124 ± 0.058Significantly more sensitive.[6]
Group 2Low CCNE1 Expression0.415 ± 0.118

Data compiled from published studies. IC50 values can vary based on experimental conditions.

Experimental Protocols

Protocol 1: Determination of IC50 using a Resazurin-Based Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a serial dilution of this compound in culture medium. A common starting range is 10 µM down to 1 nM.[9] Also, prepare a vehicle control (e.g., DMSO) at the same concentration as the highest this compound dose.

  • Drug Treatment: Remove the overnight culture medium and add the this compound dilutions and vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

  • Resazurin Addition: Add resazurin solution to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Measurement: Measure the fluorescence (typically Ex/Em = 560/590 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[3]

Protocol 2: Western Blot for Target Engagement

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations and time points (e.g., 0.5 µM and 1 µM for 4, 8, and 24 hours).[1]

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against p-RNA Pol II (Ser2), total RNA Pol II, MCL1, MYC, and a loading control (e.g., Actin or GAPDH).

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the relative changes in protein levels and phosphorylation.

Mandatory Visualizations

Fadraciclib_Mechanism_of_Action cluster_0 Transcriptional Regulation cluster_1 Cell Cycle Control This compound This compound (CYC065) CDK9 CDK9 This compound->CDK9 Inhibits CDK2 CDK2 This compound->CDK2 Inhibits PTEFb P-TEFb Complex RNAPII RNA Polymerase II (CTD) PTEFb->RNAPII Phosphorylates pRNAPII p-RNA Polymerase II (Ser2) Transcription Transcription Elongation pRNAPII->Transcription MCL1_MYC MCL1 & MYC mRNA Transcription->MCL1_MYC MCL1_MYC_Protein MCL1 & MYC Protein MCL1_MYC->MCL1_MYC_Protein CellSurvival Cell Survival MCL1_MYC_Protein->CellSurvival Apoptosis Apoptosis CellSurvival->Apoptosis Inhibits CellCycle Cell Cycle Progression (G1/S) CDK2->CellCycle

Caption: this compound's dual inhibition of CDK9 and CDK2.

Troubleshooting_Workflow Start Start: Unexpectedly High IC50 Step1 Step 1: Verify Experiment & Cell Line Integrity Start->Step1 Step1_Check Contamination? Authentication? Reagent Stability? Cell Density? Step1->Step1_Check Step1_Action Action: Rectify Experimental Parameters Step1_Check->Step1_Action Yes Step2 Step 2: Assess Molecular Profile Step1_Check->Step2 No Step1_Action->Step1 Re-test Step2_Check Sensitivity Markers Present? (MLLr, high CCNE1, etc.) Step2->Step2_Check Step3 Step 3: Evaluate Target Engagement Step2_Check->Step3 Yes Conclusion1 Conclusion: Intrinsic Resistance Likely Step2_Check->Conclusion1 No Step3_Check p-RNAPII Decreased? MCL1/MYC Downregulated? Step3->Step3_Check Step4 Step 4: Confirm Apoptosis Induction Step3_Check->Step4 Yes Conclusion2 Conclusion: Re-evaluate Experimental Setup Step3_Check->Conclusion2 No Step4_Check Apoptosis Observed? Step4->Step4_Check Step4_Check->Conclusion1 Yes Step4_Check->Conclusion2 No

Caption: Troubleshooting workflow for this compound resistance.

Experimental_Workflow Start Start: Cell Line Panel Seed Seed Cells in 96-well Plates Start->Seed Treat Treat with this compound Serial Dilutions Seed->Treat Incubate Incubate (e.g., 72h) Treat->Incubate Assay Perform Viability Assay (e.g., Resazurin) Incubate->Assay Read Read Plate Assay->Read Analyze Analyze Data: Calculate IC50 Read->Analyze Correlate Correlate IC50 with Molecular Markers Analyze->Correlate End End: Identify Sensitive and Resistant Lines Correlate->End

Caption: Workflow for assessing this compound sensitivity.

References

Best practices for long-term storage and stability of Fadraciclib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage, stability, and handling of Fadraciclib.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound powder?

A1: For long-term storage, this compound in its solid (powder) form should be stored at -20°C.[1][2][3][4] Under these conditions, it is stable for at least three to four years.[1][2] Some suppliers also indicate that storage at 4°C is suitable for shorter periods of up to six months.[3]

Q2: How should this compound be handled upon receipt?

A2: this compound is typically shipped at room temperature.[1][5] Once received, the powder should be stored at -20°C for long-term stability.[1][2][3][4]

Q3: What is the stability of this compound once it is dissolved in a solvent?

A3: The stability of this compound in a solvent is significantly less than in its solid form and depends on the storage temperature. Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for one to six months.[2][3][6] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solutions into smaller volumes.[2]

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in DMSO.[1][2] For in vivo studies, formulations often involve a combination of DMSO, PEG300, Tween-80, and either an aqueous solution or corn oil.[2][6] It is advised to use fresh, moisture-free DMSO as its hygroscopic nature can reduce the solubility of this compound.[2]

Q5: Are there any known incompatibilities for this compound?

A5: Yes, this compound is incompatible with strong acids and alkalis, as well as strong oxidizing and reducing agents.[7] Contact with these substances should be avoided to prevent degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty dissolving this compound powder 1. Use of old or moisture-absorbed DMSO. 2. Incorrect solvent. 3. Insufficient mixing.1. Use fresh, anhydrous DMSO.[2] 2. Confirm that DMSO is the appropriate solvent for your intended concentration.[1][2] 3. Gentle heating and/or sonication can aid in the dissolution of the compound in some formulations.[6]
Precipitation observed in stock solution after thawing 1. Solution concentration is too high for the storage temperature. 2. Repeated freeze-thaw cycles.1. Gently warm the solution and vortex to redissolve. If the issue persists, consider preparing a more dilute stock solution. 2. Prepare smaller aliquots of the stock solution to avoid multiple freeze-thaw cycles.[2]
Unexpected loss of biological activity in experiments 1. Improper storage of the stock solution. 2. Degradation of the compound due to age or improper handling. 3. For in vivo formulations, the working solution was not used immediately.1. Ensure stock solutions are stored at -80°C for long-term stability and have not been subjected to frequent freeze-thaw cycles.[2][6] 2. Use a fresh vial of this compound powder to prepare a new stock solution. 3. It is recommended that working solutions for in vivo experiments be prepared freshly on the day of use.[2][6]
Color change in the solid compound or solution 1. Potential degradation due to exposure to light, incompatible substances, or improper storage temperatures.1. Discard the compound/solution. Use a new, properly stored vial of this compound. Ensure storage conditions protect from light and are maintained at the recommended temperature.

Storage and Stability Data

Solid this compound

Storage Temperature Duration Stability Reference
-20°C≥ 4 yearsStable[1]
-20°C3 yearsStable[2][4]
4°C2 yearsStable[4]
4°C6 monthsStable[3]

This compound in Solvent (DMSO)

Storage Temperature Duration Stability Reference
-80°C1 yearStable[2][4][6]
-20°C6 monthsStable[3][4][6]
-20°C1 monthStable[2]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Calibrated pipette

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 80 mg/mL).[2][6]

    • Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be applied if necessary.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 1 year).[2][4][6]

Visualizations

Fadraciclib_Stability_Workflow This compound Stability Assessment Workflow cluster_storage Storage Conditions cluster_prep Sample Preparation cluster_testing Stability Testing cluster_analysis Data Analysis cluster_outcome Outcome storage_solid Solid this compound (-20°C) prep Prepare fresh dilutions for experiment storage_solid->prep storage_solution This compound in DMSO (-80°C) storage_solution->prep activity_assay Biological Activity Assay (e.g., IC50 determination) prep->activity_assay purity_analysis Purity Analysis (e.g., HPLC) prep->purity_analysis compare Compare results to baseline (freshly prepared sample) activity_assay->compare purity_analysis->compare decision Is stability acceptable? compare->decision proceed Proceed with experiments decision->proceed Yes discard Discard and prepare fresh stock decision->discard No

Caption: Workflow for assessing the stability of this compound.

Fadraciclib_Signaling_Pathway This compound Signaling Pathway cluster_cdk CDK Inhibition cluster_transcription Transcriptional Regulation cluster_cell_cycle Cell Cycle Control cluster_apoptosis Apoptosis Induction This compound This compound CDK2 CDK2 This compound->CDK2 inhibits CDK9 CDK9 This compound->CDK9 inhibits RNA_Pol_II RNA Polymerase II (p-Ser2) This compound->RNA_Pol_II decreases MCL1 MCL1 This compound->MCL1 downregulates MYC MYC This compound->MYC downregulates RB RB Phosphorylation This compound->RB decreases Apoptosis Apoptosis This compound->Apoptosis induces CDK2->RB phosphorylates CDK9->RNA_Pol_II phosphorylates RNA_Pol_II->MCL1 promotes transcription of RNA_Pol_II->MYC promotes transcription of MCL1->Apoptosis inhibits MYC->Apoptosis inhibits G1_Arrest G1 Phase Arrest RB->G1_Arrest leads to G1_Arrest->Apoptosis can lead to

References

Technical Support Center: Improving the Oral Bioavailability of Fadraciclib Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on oral formulations of Fadraciclib.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound (CYC065) is an orally bioavailable inhibitor of cyclin-dependent kinases 2 and 9 (CDK2/9).[1][2] Its primary mechanism of action involves the inhibition of CDK9-mediated transcription. This leads to a decrease in the phosphorylation of the C-terminal domain of RNA polymerase II, which in turn downregulates the expression of key pro-survival proteins like Myeloid Cell Leukemia 1 (MCL1) and the oncoprotein MYC.[3][4][5] This disruption of critical cellular processes ultimately induces apoptosis in cancer cells.[2][3] this compound was developed as a second-generation CDK inhibitor, with improved potency and selectivity compared to its predecessor, seliciclib.[3][4]

Q2: What is the current understanding of this compound's oral bioavailability?

Phase 1 clinical trial data for this compound have shown it to have good oral bioavailability in patients with advanced solid tumors.[6][7] The pharmacokinetic profile was found to be comparable after either oral or intravenous administration.[6] While "good," specific quantitative data from these trials is not publicly detailed, and formulation optimization may still be beneficial to reduce variability and enhance absorption further.

Q3: What are the potential challenges in developing an oral formulation for a molecule like this compound?

While this compound has demonstrated good oral bioavailability, challenges common to oral drug formulation may still be encountered during development and scale-up. These can include:

  • Solubility and Dissolution: The rate and extent to which this compound dissolves in the gastrointestinal fluids can be a limiting factor for its absorption.[8][9]

  • Permeability: The ability of this compound to permeate the intestinal epithelium is crucial for its entry into the bloodstream.[10]

  • First-Pass Metabolism: Although designed to have reduced metabolism compared to seliciclib, the extent of first-pass metabolism in the gut wall and liver can still impact the amount of active drug reaching systemic circulation.[3][5]

  • Excipient Compatibility and Formulation Stability: Ensuring the chemical and physical stability of this compound within the final dosage form is critical for maintaining its performance over time.[9]

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental evaluation of this compound oral formulations.

Issue 1: Low in vitro dissolution rate.
Possible Cause Troubleshooting Step
Poor aqueous solubility of this compound.1. Particle Size Reduction: Micronize or nanosize the this compound drug substance to increase the surface area for dissolution.[11][12] 2. Formulation with Solubilizing Excipients: Incorporate surfactants or other solubilizing agents into the formulation.[11] 3. Amorphous Solid Dispersions: Prepare a solid dispersion of this compound in a hydrophilic polymer matrix to enhance its dissolution rate.[13]
Inadequate wetting of the drug substance.1. Incorporate a Wetting Agent: Add a suitable wetting agent to the formulation. 2. Granulation: If developing a tablet, consider wet granulation to improve the wettability of the drug particles.
Inappropriate dissolution test parameters.1. Media Selection: Ensure the dissolution medium has a pH relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).[14][15] 2. Agitation Speed: Optimize the agitation speed of the dissolution apparatus (paddle or basket) to ensure adequate mixing without causing excessive turbulence.[15]
Issue 2: High variability in in vivo pharmacokinetic data.
Possible Cause Troubleshooting Step
Food effects on drug absorption.1. Conduct Fed vs. Fasted Studies: Perform pharmacokinetic studies in animal models under both fed and fasted conditions to understand the impact of food on this compound absorption.[11] 2. Lipid-Based Formulations: Consider developing a self-emulsifying drug delivery system (SEDDS) to potentially reduce food effects and improve absorption consistency.[12]
Inconsistent gastrointestinal transit time.1. Controlled-Release Formulation: If rapid transit is suspected to be an issue, investigate a modified-release formulation to allow more time for dissolution and absorption.
Formulation-dependent absorption.1. Optimize Formulation: Re-evaluate the formulation for robustness. Ensure consistent particle size distribution and excipient performance across batches.
Issue 3: Poor correlation between in vitro dissolution and in vivo bioavailability.
Possible Cause Troubleshooting Step
Dissolution method is not biorelevant.1. Use Biorelevant Media: Employ dissolution media that mimic the composition of intestinal fluids in both the fasted (FaSSIF) and fed (FeSSIF) states.[16] 2. Consider Two-Stage Dissolution: A two-stage dissolution test (e.g., starting in acidic media and then changing to a neutral pH) can better simulate the transit from the stomach to the intestine.
Permeability is the rate-limiting step.1. Conduct Permeability Assays: Use a Caco-2 cell monolayer assay to determine the apparent permeability (Papp) of this compound.[17][18] If permeability is low, strategies to enhance it may be needed.
Efflux transporter activity.1. Bidirectional Caco-2 Assay: Perform a bidirectional Caco-2 assay to calculate the efflux ratio. An efflux ratio greater than 2 suggests that this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).[18][19]

Data Presentation

Table 1: Hypothetical in vitro Dissolution of Different this compound Formulations

FormulationTime (min)% this compound Dissolved
Micronized this compound 1545%
3070%
6085%
Nanosuspension 1580%
3095%
60>99%
Solid Dispersion 1575%
3092%
60>99%

Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in a Preclinical Model

FormulationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension 150 ± 252.0900 ± 150100
Micronized Formulation 225 ± 401.51350 ± 200150
Solid Dispersion 350 ± 551.02100 ± 300233

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle)
  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Media: 900 mL of simulated gastric fluid (pH 1.2) or simulated intestinal fluid (pH 6.8). Maintain at 37 ± 0.5°C.

  • Agitation Speed: 50 RPM.

  • Procedure:

    • Place one dosage form (e.g., tablet or capsule) in each dissolution vessel.

    • Begin rotation of the paddles.

    • At predetermined time points (e.g., 5, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Calculate the cumulative percentage of the drug released at each time point.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Only use monolayers with TEER values above a predetermined threshold (e.g., ≥200 Ω·cm²).[17][20]

  • Transport Buffer: Use a transport buffer such as Hanks' Balanced Salt Solution (HBSS) at pH 7.4.

  • Procedure for Apical to Basolateral (A→B) Transport:

    • Add the this compound dosing solution to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.

  • Procedure for Basolateral to Apical (B→A) Transport:

    • Add the this compound dosing solution to the basolateral (donor) chamber.

    • Add fresh transport buffer to the apical (receiver) chamber.

    • Follow the same incubation and sampling procedure as for A→B transport.

  • Sample Analysis: Quantify the concentration of this compound in all samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.[19] Calculate the efflux ratio: ER = Papp (B→A) / Papp (A→B).

Protocol 3: In Vivo Pharmacokinetic Study (Rodent Model)
  • Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats).

  • Dosing: Administer the this compound formulation orally via gavage at a predetermined dose. For intravenous administration (to determine absolute bioavailability), administer via a tail vein injection.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).[21]

Visualizations

Fadraciclib_Signaling_Pathway This compound This compound CDK9_CyclinT CDK9/Cyclin T (P-TEFb) This compound->CDK9_CyclinT inhibits CDK2_CyclinE CDK2/Cyclin E This compound->CDK2_CyclinE inhibits Apoptosis Apoptosis This compound->Apoptosis induces RNA_Pol_II RNA Polymerase II CDK9_CyclinT->RNA_Pol_II phosphorylates Rb Rb Protein CDK2_CyclinE->Rb phosphorylates Transcription_Elongation Transcription Elongation RNA_Pol_II->Transcription_Elongation MCL1_MYC MCL1, MYC (Pro-survival proteins) Transcription_Elongation->MCL1_MYC expression of MCL1_MYC->Apoptosis inhibits Cell_Cycle Cell Cycle Progression Rb->Cell_Cycle regulates Experimental_Workflow cluster_0 Formulation Development cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation cluster_3 Analysis & Optimization Formulation Develop Formulations (e.g., Nanosuspension, Solid Dispersion) Dissolution In Vitro Dissolution Testing Formulation->Dissolution Permeability Caco-2 Permeability Assay Formulation->Permeability PK_Study Preclinical Pharmacokinetic Study Dissolution->PK_Study Inform Permeability->PK_Study Inform Analysis Analyze Data (AUC, Cmax, Papp, ER) PK_Study->Analysis IVIVC Establish IVIVC Analysis->IVIVC Optimization Lead Formulation Optimization IVIVC->Optimization Optimization->Formulation Iterate

References

Strategies for minimizing batch-to-batch variability of Fadraciclib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing batch-to-batch variability of Fadraciclib (CYC065). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as CYC065) is an orally bioavailable, second-generation inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK2 and CDK9.[1][2][3][4] Its mechanism of action involves the inhibition of these kinases, which leads to the downregulation of key pro-survival proteins like MCL1 and MYC, cell cycle arrest, and induction of apoptosis in cancer cells.[1][5][6] this compound is currently under investigation in clinical trials for various advanced solid tumors and hematological malignancies.[1][3][7][8]

Q2: What are the known chemical and physical properties of this compound?

This compound is a solid, white to off-white compound with a molecular formula of C₂₁H₃₁N₇O and a molecular weight of 397.5 g/mol .[2][4][5] It is soluble in DMSO.[2] Key identifiers for this compound are CAS Number 1070790-89-4.[2][5]

Q3: Are there any known issues with batch-to-batch variability of this compound?

While specific documented instances of batch-to-batch variability for this compound are not publicly available, variability is a potential concern for any synthesized small molecule drug.[9] Proactive implementation of robust quality control measures is crucial to ensure consistent experimental outcomes.

Q4: What are the potential sources of batch-to-batch variability in this compound?

Potential sources of variability for a synthesized compound like this compound can include:

  • Purity Profile: Differences in the levels and types of impurities or residual solvents from the synthesis process.

  • Polymorphism: The existence of different crystalline forms, which can affect solubility and bioavailability.

  • Degradation: Improper storage or handling leading to the formation of degradation products.

  • Solubility and Formulation: Inconsistencies in the preparation of stock solutions and formulations for in vitro and in vivo studies.[10][11]

Q5: How can I ensure the consistency of my this compound batches?

To ensure consistency, it is recommended to:

  • Source this compound from a reputable supplier that provides a detailed Certificate of Analysis (CoA) for each batch.

  • Perform in-house quality control checks on new batches.

  • Follow standardized protocols for storage, handling, and solution preparation.

  • Implement a data-centric approach to monitor and analyze experimental results for any unexpected variations.[12]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving potential issues related to this compound batch-to-batch variability.

Issue 1: Inconsistent results in cell-based assays (e.g., IC₅₀ values).

  • Possible Cause 1: Variation in Compound Purity or Potency.

    • Troubleshooting Step:

      • Review the Certificate of Analysis (CoA) for each batch, paying close attention to purity data (e.g., by HPLC).

      • Perform a dose-response experiment comparing the new batch with a previously validated "golden" batch.

      • Consider analytical characterization of the batches (see Experimental Protocols section).

  • Possible Cause 2: Inconsistent Solution Preparation.

    • Troubleshooting Step:

      • Ensure the same solvent (e.g., DMSO) and stock concentrations are used for all experiments.

      • Verify the complete dissolution of the compound. Gentle warming or vortexing may be necessary.

      • Prepare fresh working solutions for each experiment to avoid degradation.

  • Possible Cause 3: Cellular Response Variability.

    • Troubleshooting Step:

      • Ensure consistent cell passage number and health.

      • Standardize cell seeding density and treatment duration.

      • Include appropriate positive and negative controls in all assays.

Issue 2: Unexpected toxicity or off-target effects in in vivo studies.

  • Possible Cause 1: Presence of Toxic Impurities.

    • Troubleshooting Step:

      • Analyze the impurity profile of the this compound batch using techniques like HPLC-MS.

      • Compare the impurity profile to that of a reference batch with known in vivo performance.

  • Possible Cause 2: Formulation and Bioavailability Issues.

    • Troubleshooting Step:

      • Ensure a consistent and appropriate vehicle is used for dosing.

      • Evaluate the physical properties of the formulation (e.g., particle size, suspension stability).

      • Consider pharmacokinetic analysis to assess drug exposure levels.

Data Presentation

Table 1: Key Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₁H₃₁N₇O[2][5]
Molecular Weight397.5 g/mol [5]
CAS Number1070790-89-4[2][5]
AppearanceSolid, White to off-white[4]
Purity≥98%[2]
SolubilitySoluble in DMSO[2]

Table 2: In Vitro Potency of this compound Against Key CDK Targets

TargetIC₅₀ (nM)Reference
CDK2/cyclin A5[7][8]
CDK9/cyclin T126[7][8]
CDK5/p2521[7][8]
CDK3/cyclin E129[7][8]

Experimental Protocols

Protocol 1: Comparative Purity Assessment of this compound Batches by High-Performance Liquid Chromatography (HPLC)

  • Objective: To compare the purity and impurity profiles of different this compound batches.

  • Materials:

    • This compound batches (as solids)

    • HPLC-grade acetonitrile, water, and formic acid

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Method:

    • Prepare stock solutions of each this compound batch in DMSO at a concentration of 10 mg/mL.

    • Dilute the stock solutions to a working concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Set up the HPLC method:

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 231 nm and 213 nm[2]

      • Injection Volume: 10 µL

    • Inject each sample and a blank (diluent) for analysis.

    • Compare the chromatograms for the main this compound peak area (purity) and the presence of any additional peaks (impurities).

Protocol 2: Confirmation of this compound Activity via Western Blot for Downstream Targets

  • Objective: To confirm the biological activity of a new this compound batch by assessing the downregulation of a known downstream target, such as phosphorylated RNA polymerase II (p-RNA Pol II).[1]

  • Materials:

    • Cancer cell line known to be sensitive to this compound (e.g., COLO 205)[2]

    • This compound batches (dissolved in DMSO)

    • Cell culture reagents

    • Lysis buffer, protease, and phosphatase inhibitors

    • Primary antibodies (e.g., anti-p-RNA Pol II Ser2, anti-GAPDH)

    • Secondary antibody (HRP-conjugated)

    • Chemiluminescent substrate

  • Method:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat cells with a vehicle control (DMSO) and a range of this compound concentrations (e.g., 0.1, 0.5, 1.0 µM) from both the new and reference batches for a specified time (e.g., 8 hours).[1]

    • Lyse the cells and determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with the primary antibodies, followed by the HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Compare the extent of p-RNA Pol II downregulation between the different this compound batches.

Visualizations

Fadraciclib_Signaling_Pathway This compound This compound CDK2_CyclinE CDK2/ Cyclin E This compound->CDK2_CyclinE inhibits CDK9_CyclinT1 CDK9/ Cyclin T1 This compound->CDK9_CyclinT1 inhibits Apoptosis Apoptosis This compound->Apoptosis induces Rb Rb CDK2_CyclinE->Rb phosphorylates pRb pRb RNA_Pol_II RNA Pol II CDK9_CyclinT1->RNA_Pol_II phosphorylates p_RNA_Pol_II p-RNA Pol II (Ser2) E2F E2F Rb->E2F inhibits pRb->E2F releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition promotes Transcription Transcription Elongation p_RNA_Pol_II->Transcription promotes MCL1_MYC MCL1, MYC (Pro-survival genes) Transcription->MCL1_MYC expresses MCL1_MYC->Apoptosis inhibits

Caption: this compound inhibits CDK2 and CDK9, leading to cell cycle arrest and apoptosis.

Experimental_Workflow cluster_0 Batch Characterization cluster_1 Analytical Testing cluster_2 Biological Validation cluster_3 Data Analysis & Decision Batch_A New this compound Batch A HPLC HPLC Purity Assessment Batch_A->HPLC LCMS LC-MS Impurity Profiling Batch_A->LCMS Cell_Assay Cell-Based Assay (IC50 Determination) Batch_A->Cell_Assay Western_Blot Western Blot (Target Engagement) Batch_A->Western_Blot Batch_B Reference this compound Batch B Batch_B->HPLC Batch_B->LCMS Batch_B->Cell_Assay Batch_B->Western_Blot Analysis Compare Results: A vs. B HPLC->Analysis LCMS->Analysis Cell_Assay->Analysis Western_Blot->Analysis Decision Accept or Reject Batch A Analysis->Decision

Caption: Workflow for comparative analysis of this compound batches.

Troubleshooting_Logic Start Inconsistent Experimental Results Observed Check_CoA Review Certificate of Analysis for both batches Start->Check_CoA CoA_Consistent Are CoAs comparable? Check_CoA->CoA_Consistent Investigate_Purity Perform comparative analytical tests (HPLC) CoA_Consistent->Investigate_Purity No Check_Protocols Review experimental protocols (solution prep, cell handling) CoA_Consistent->Check_Protocols Yes Root_Cause Identify Root Cause: Batch Quality vs. Protocol Investigate_Purity->Root_Cause Protocols_Standardized Are protocols standardized? Check_Protocols->Protocols_Standardized Standardize_Protocols Standardize and repeat experiment Protocols_Standardized->Standardize_Protocols No Biological_Assay Perform comparative biological assay (Western Blot) Protocols_Standardized->Biological_Assay Yes Standardize_Protocols->Root_Cause Biological_Assay->Root_Cause

Caption: A logical approach to troubleshooting inconsistent this compound results.

References

Validation & Comparative

A Head-to-Head Comparison of Fadraciclib and Seliciclib: Efficacy and Potency in Focus

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapies, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of drugs. Among these, fadraciclib (CYC065) and seliciclib (CYC202 or R-roscovitine) have garnered significant attention from the research community. Both molecules, developed by Cyclacel Pharmaceuticals, target CDKs to induce apoptosis in cancer cells, yet they exhibit distinct profiles in terms of efficacy and potency. This guide provides a comprehensive comparison of this compound and seliciclib, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Enhanced Potency and Selectivity of this compound

This compound, a second-generation CDK inhibitor, was designed as a chemical optimization of the aminopurine scaffold of seliciclib.[1] This has resulted in a molecule with significantly improved potency and selectivity, particularly against CDK2 and CDK9.[1][2] Experimental data consistently demonstrates that this compound exhibits lower half-maximal inhibitory concentrations (IC50) compared to seliciclib, indicating that a lower concentration of this compound is required to achieve the same level of inhibition.

In Vitro Kinase Inhibitory Activity

The following table summarizes the in vitro IC50 values for this compound and seliciclib against a panel of cyclin-dependent kinases. The data clearly illustrates this compound's enhanced potency, especially against CDK2 and CDK9.

Target KinaseThis compound IC50 (nM)Seliciclib IC50 (µM)
CDK2/cyclin A5[3][4]0.7[5]
CDK2/cyclin E-0.1[6][7]
CDK9/cyclin T126[3][4]0.8[8]
CDK5/p2521[4]0.16[7][9]
CDK7/cyclin H>1000[4]0.5[8]
CDK1/cyclin B>1000[4]-
Cdc2-0.65[5]

Note: IC50 values can vary between different experimental setups. The data presented is a compilation from multiple sources for comparative purposes.

Cellular Anti-proliferative Activity

The enhanced enzymatic potency of this compound translates to superior anti-proliferative activity in cancer cell lines. In a study using the Colo205 human colon cancer cell line, this compound demonstrated an IC50 value of 0.31 µM, which was approximately 43-fold more potent than seliciclib's IC50 of 13.3 µM.[2][10] Across a broader panel of human tumor cell lines, this compound consistently showed about a 34-fold enhanced anti-proliferative activity compared to seliciclib.[2]

Mechanism of Action: Targeting Transcriptional and Cell Cycle Machinery

Both this compound and seliciclib are ATP-competitive inhibitors of CDKs.[3][6] Their primary mechanism of action involves the inhibition of CDK2 and CDK9, which play crucial roles in cell cycle regulation and transcriptional control, respectively.

Inhibition of CDK9 , a component of the positive transcription elongation factor b (P-TEFb) complex, leads to a decrease in the phosphorylation of the C-terminal domain of RNA polymerase II.[1][11] This, in turn, suppresses the transcription of short-lived anti-apoptotic proteins, most notably Mcl-1.[1][11] The downregulation of Mcl-1 is a key event that triggers apoptosis in cancer cells.

Inhibition of CDK2 disrupts the cell cycle progression, particularly at the G1/S transition.[12] This dual inhibition of both transcription and cell cycle machinery contributes to the potent anti-cancer effects of these compounds.

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Fadraciclib_Seliciclib_MoA Mechanism of Action of this compound and Seliciclib cluster_downstream Downstream Effects This compound This compound CDK2 CDK2/Cyclin E/A This compound->CDK2 Inhibits CDK9 CDK9/Cyclin T1 (P-TEFb) This compound->CDK9 Inhibits Seliciclib Seliciclib Seliciclib->CDK2 Inhibits Seliciclib->CDK9 Inhibits CellCycle Cell Cycle Progression (G1/S Transition) CDK2->CellCycle Promotes Transcription Transcriptional Elongation CDK9->Transcription Promotes Apoptosis Induction of Apoptosis CellCycle->Apoptosis Prevents Mcl1 Reduced Mcl-1 Expression Transcription->Mcl1 Maintains Mcl1->Apoptosis Inhibits

Caption: Signaling pathway of this compound and Seliciclib.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparison of this compound and seliciclib.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against specific CDK enzymes.

Methodology:

  • Recombinant human CDK/cyclin complexes are incubated with a specific peptide substrate and [γ-³³P]ATP in a reaction buffer.

  • The compounds (this compound or seliciclib) are added at varying concentrations.

  • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • The reaction is stopped, and the phosphorylated substrate is separated from the residual [γ-³³P]ATP, typically using a phosphocellulose filter mat.

  • The amount of incorporated radioactivity is quantified using a scintillation counter.

  • IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic curve.[4]

Cellular Proliferation Assay (e.g., MTT or Resazurin Assay)

Objective: To determine the anti-proliferative effect of the compounds on cancer cell lines.

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of this compound or seliciclib for a specified duration (e.g., 72 hours).

  • After the incubation period, a viability reagent (e.g., MTT or resazurin) is added to each well.

  • The plates are incubated for a further period to allow for the conversion of the reagent by viable cells into a colored or fluorescent product.

  • The absorbance or fluorescence is measured using a plate reader.

  • The percentage of cell viability relative to untreated control cells is calculated, and IC50 values are determined from the dose-response curves.[3][13]

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Experimental_Workflow General Experimental Workflow for IC50 Determination cluster_kinase In Vitro Kinase Assay cluster_cell Cellular Proliferation Assay K1 Incubate CDK enzyme, substrate, and ATP K2 Add varying concentrations of inhibitor K1->K2 K3 Measure kinase activity (radioactivity) K2->K3 K4 Calculate IC50 K3->K4 C1 Seed cancer cells in 96-well plates C2 Treat with varying concentrations of inhibitor C1->C2 C3 Add viability reagent (e.g., MTT) C2->C3 C4 Measure cell viability (absorbance/fluorescence) C3->C4 C5 Calculate IC50 C4->C5

References

Fadraciclib: A Comparative Analysis Against CDK4/6 Inhibitors in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of targeted therapies for breast cancer, cyclin-dependent kinase (CDK) inhibitors have emerged as a cornerstone of treatment, particularly for hormone receptor-positive (HR+) subtypes. While the CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib are well-established, a newer generation of CDK inhibitors with distinct targets is under investigation. This guide provides a comparative overview of Fadraciclib (CYC065), a potent oral inhibitor of CDK2 and CDK9, against the approved CDK4/6 inhibitors, with a focus on preclinical data from breast cancer models.

Mechanism of Action: A Tale of Two CDK Families

This compound distinguishes itself by targeting CDK2 and CDK9.[1][2][3][4] Inhibition of CDK2 is crucial for overcoming resistance to CDK4/6 inhibitors, as CDK2/Cyclin E activity can drive cell cycle progression in the absence of CDK4/6 function. Furthermore, by inhibiting CDK9, a key component of the positive transcription elongation factor b (P-TEFb), this compound disrupts the transcription of anti-apoptotic proteins like MCL1 and oncogenes such as MYC, leading to apoptosis in cancer cells.[1][4][5] This dual mechanism suggests potential efficacy in more aggressive breast cancer subtypes, including triple-negative breast cancer (TNBC), which often exhibit elevated CDK2/cyclin E activity and MYC expression.[1]

In contrast, Palbociclib, Ribociclib, and Abemaciclib are highly selective for CDK4 and CDK6.[6][7][8] Their primary mechanism involves blocking the phosphorylation of the retinoblastoma (Rb) protein, which prevents cell cycle progression from the G1 to the S phase, thereby inducing cell cycle arrest.[7][9]

In Vitro Efficacy: A Look at Cell-Based Assays

Direct head-to-head studies comparing this compound with the three approved CDK4/6 inhibitors in a comprehensive panel of breast cancer cell lines are limited. However, available data allows for an indirect comparison of their potencies.

Table 1: In Vitro Potency (IC50) of this compound in Human Breast Cancer Cell Lines

Cell LineSubtypeThis compound IC50 (72h continuous)This compound IC50 (8h pulse)
MCF7 ER+, PR+, HER2-≤0.4 µMSubmicromolar
T47D ER+, PR+, HER2-≤0.4 µMSubmicromolar
MDA-MB-231 TNBC≤0.4 µMSubmicromolar
MDA-MB-468 TNBC≤0.4 µMSubmicromolar
BT-549 TNBC≤0.4 µMSubmicromolar
Data sourced from Frame et al., PLOS One, 2020.[1]

Table 2: In Vitro Potency (IC50) of Palbociclib, Ribociclib, and Abemaciclib in Human Breast Cancer Cell Lines (Data compiled from multiple sources)

Cell LineSubtypePalbociclib IC50Ribociclib IC50Abemaciclib IC50
MCF7 ER+, PR+, HER2-~0.079 µM[9]~0.307 µM[10]~0.0064 µM[11]
T47D ER+, PR+, HER2-Data not readily available in a comparable formatData not readily available in a comparable formatData not readily available in a comparable format
MDA-MB-231 TNBC~0.85 µM[12]~72.0 µM[13]Data not readily available in a comparable format
MDA-MB-468 TNBC>10 µM[14]~72.0 µM[13]Data not readily available in a comparable format
BT-549 TNBCData not readily available in a comparable format~58.0 µM[13]Data not readily available in a comparable format
Note: IC50 values are compiled from different studies and experimental conditions may vary, making direct comparison challenging.

In Vivo Studies: Tumor Growth Inhibition in Xenograft Models

Preclinical studies in mouse xenograft models have demonstrated the anti-tumor activity of this compound and CDK4/6 inhibitors. While direct comparative in vivo studies are lacking, the available data highlights their respective efficacies.

This compound, administered orally, has shown significant tumor growth inhibition in xenograft models of uterine serous carcinoma, a cancer type that often overexpresses Cyclin E, a key partner of CDK2.[2] In breast cancer, this compound's efficacy has been noted in combination with other agents in preclinical models.[15]

Palbociclib, Ribociclib, and Abemaciclib have all demonstrated robust tumor growth inhibition in various breast cancer xenograft models, particularly in ER-positive models.[10][12][16][17][18][19][20][21][22][23] Abemaciclib has also shown single-agent activity in inducing tumor regression in ER+ breast cancer xenografts.[24]

Experimental Protocols

Cell Viability Assay (for this compound)

Breast cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. Cells were then treated with a dose range of this compound or vehicle control. For continuous exposure, cell viability was assessed after 72 hours. For pulse treatment, cells were exposed to the drug for 8 hours, after which the drug-containing medium was replaced with fresh medium, and viability was assessed at 72 hours post-initiation of treatment. Cell viability was determined using a standard colorimetric assay, such as the resazurin-based PrestoBlue assay, according to the manufacturer's instructions. IC50 values were calculated using non-linear regression analysis.[3]

Western Blotting (for this compound and CDK4/6 Inhibitors)

Breast cancer cells were treated with the respective CDK inhibitors at specified concentrations and time points. Following treatment, cells were lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked and then incubated with primary antibodies against target proteins (e.g., phospho-Rb, total Rb, Cyclin D1, MCL1, cleaved PARP, and a loading control like β-actin). After incubation with appropriate HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[25][26][27]

In Vivo Xenograft Study (General Protocol)

Female immunodeficient mice (e.g., nude or SCID) were used. Human breast cancer cells were implanted subcutaneously into the flank of each mouse. When tumors reached a palpable size (e.g., 100-200 mm³), mice were randomized into treatment and control groups. The CDK inhibitor (this compound, Palbociclib, Ribociclib, or Abemaciclib) was administered orally at a predetermined dose and schedule. The control group received the vehicle. Tumor volume and body weight were measured regularly (e.g., twice weekly). Tumor volume was calculated using the formula: (length × width²)/2. At the end of the study, tumors were excised for further analysis, such as western blotting or immunohistochemistry.[10][18][22]

Visualizing the Pathways and Workflows

CDK_Signaling_Pathway cluster_G1_S_Transition G1-S Phase Transition cluster_Transcription_Apoptosis Transcription & Apoptosis Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds Rb Rb CDK4/6->Rb phosphorylates Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 binds CDK2->Rb phosphorylates E2F E2F Rb->E2F releases E2F->Cyclin E S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription Palbociclib Palbociclib Palbociclib->CDK4/6 Ribociclib Ribociclib Ribociclib->CDK4/6 Abemaciclib Abemaciclib Abemaciclib->CDK4/6 Fadraciclib_CDK2 This compound Fadraciclib_CDK2->CDK2 CDK9 CDK9 RNA Pol II RNA Pol II CDK9->RNA Pol II phosphorylates Gene Transcription Gene Transcription RNA Pol II->Gene Transcription MCL1 MCL1 Gene Transcription->MCL1 MYC MYC Gene Transcription->MYC Apoptosis Apoptosis MCL1->Apoptosis inhibits Fadraciclib_CDK9 This compound Fadraciclib_CDK9->CDK9 Experimental_Workflow cluster_In_Vitro In Vitro Analysis cluster_In_Vivo In Vivo Analysis Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment Viability Assay Viability Assay Drug Treatment->Viability Assay Western Blot Western Blot Drug Treatment->Western Blot IC50 Determination IC50 Determination Viability Assay->IC50 Determination Protein Expression Analysis Protein Expression Analysis Western Blot->Protein Expression Analysis Xenograft Implantation Xenograft Implantation Tumor Growth Tumor Growth Xenograft Implantation->Tumor Growth Drug Administration Drug Administration Tumor Growth->Drug Administration Tumor Measurement Tumor Measurement Drug Administration->Tumor Measurement repeatedly Tumor Growth Inhibition Analysis Tumor Growth Inhibition Analysis Tumor Measurement->Tumor Growth Inhibition Analysis Ex Vivo Analysis Ex Vivo Analysis Tumor Measurement->Ex Vivo Analysis

References

Fadraciclib vs. Palbociclib: A Head-to-Head Comparison in Colorectal Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of two distinct cyclin-dependent kinase inhibitors reveals differing mechanisms of action and efficacy in preclinical colorectal cancer models.

In the landscape of targeted therapies for colorectal cancer (CRC), cyclin-dependent kinase (CDK) inhibitors have emerged as a promising avenue of investigation. This guide provides a head-to-head comparison of two such inhibitors, Fadraciclib (CYC065) and Palbociclib, based on recent preclinical data. While both drugs target the cell cycle, their distinct mechanisms of action translate to notable differences in efficacy in CRC models.

This compound, a potent inhibitor of CDK2 and CDK9, has demonstrated superior tumor growth inhibition in CRC patient-derived organoids (PDOs) and xenografts (PDXs) when compared to the CDK4/6 inhibitor, Palbociclib.[1][2][3][4][5] Recent findings highlight this compound's ability to induce apoptosis and a novel cancer-specific mechanism of cell death known as anaphase catastrophe.[1][4][5]

Palbociclib, an established CDK4/6 inhibitor, is known to induce G1 cell cycle arrest by preventing the phosphorylation of the retinoblastoma (Rb) protein.[6][7][8][9] While effective in certain cancer types, its efficacy in CRC models appears to be less pronounced than that of this compound.[2][3]

Quantitative Analysis of In Vitro Efficacy

A key study utilizing patient-derived organoids from 18 CRC patients provided a direct comparison of the cytotoxic effects of this compound and Palbociclib. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for both compounds.

DrugTargetMean IC50 in CRC PDOs (µM)
This compoundCDK2/92.65 ± 3.92[2][3]
PalbociclibCDK4/612.33 ± 9.87[2][3]

The lower IC50 value for this compound indicates a significantly higher potency in inhibiting the growth of CRC organoids compared to Palbociclib.

Mechanistic Differences and Cellular Outcomes

The divergent targets of this compound and Palbociclib lead to distinct effects on the cell cycle and ultimate cell fate.

This compound: As a dual inhibitor of CDK2 and CDK9, this compound impacts both cell cycle progression and transcriptional regulation.[1][2] Inhibition of CDK2 leads to a G2/M phase cell cycle arrest.[2][3] Furthermore, CDK9 inhibition disrupts transcription, leading to the downregulation of key survival proteins like c-Myc and MCL1, ultimately inducing apoptosis.[2][3][10] A unique mechanism attributed to this compound is the induction of "anaphase catastrophe" in cancer cells with abnormal chromosome numbers, a common feature of CRC.[1][4][5] This process disrupts mitosis, leading to cancer cell death.[1]

Palbociclib: Palbociclib specifically inhibits CDK4 and CDK6, key regulators of the G1 to S phase transition in the cell cycle.[6][7][9] By inhibiting these kinases, Palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein, which in its hypophosphorylated state, remains bound to the E2F transcription factor, thereby blocking the expression of genes required for DNA synthesis and progression into the S phase.[6][7][8] This results in a G1 cell cycle arrest.[6] While this can halt proliferation, recent studies suggest it may be less effective at inducing cell death in CRC models compared to this compound.[2][11]

Signaling Pathway Diagrams

The following diagrams illustrate the distinct signaling pathways targeted by this compound and Palbociclib.

Fadraciclib_Pathway cluster_nucleus Nucleus This compound This compound CDK2_CyclinE CDK2/Cyclin E This compound->CDK2_CyclinE inhibits CDK9_CyclinT CDK9/Cyclin T This compound->CDK9_CyclinT inhibits Rb Rb CDK2_CyclinE->Rb phosphorylates G2M_Arrest G2/M Arrest CDK2_CyclinE->G2M_Arrest RNAPII RNA Pol II CDK9_CyclinT->RNAPII phosphorylates E2F E2F pRb pRb pRNAPII pRNA Pol II Transcription Transcription (e.g., c-Myc, MCL1) pRNAPII->Transcription Apoptosis Apoptosis Transcription->Apoptosis Anaphase_Catastrophe Anaphase Catastrophe G2M_Arrest->Anaphase_Catastrophe Palbociclib_Pathway cluster_nucleus Nucleus Palbociclib Palbociclib CDK46_CyclinD CDK4/6 / Cyclin D Palbociclib->CDK46_CyclinD inhibits Rb Rb CDK46_CyclinD->Rb phosphorylates G1_Arrest G1 Arrest CDK46_CyclinD->G1_Arrest E2F E2F Rb->E2F sequesters S_Phase_Genes S-Phase Entry Genes E2F->S_Phase_Genes activates pRb pRb pRb->E2F releases Experimental_Workflow cluster_invitro In Vitro Analysis cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation PDO_Culture CRC Patient-Derived Organoid (PDO) Culture Drug_Screen Drug Screen (this compound vs. Palbociclib) PDO_Culture->Drug_Screen IC50 Determine IC50 Values (Cell Viability Assay) Drug_Screen->IC50 Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Drug_Screen->Cell_Cycle Western_Blot Target Validation (Western Blot) Drug_Screen->Western_Blot IF_Staining Anaphase Catastrophe (Immunofluorescence) Drug_Screen->IF_Staining In_Vivo_Treatment In Vivo Treatment IC50->In_Vivo_Treatment Inform Dosing PDX_Model CRC Patient-Derived Xenograft (PDX) Model PDX_Model->In_Vivo_Treatment TGI Tumor Growth Inhibition (TGI) Analysis In_Vivo_Treatment->TGI

References

Cross-validation of Fadraciclib's anti-tumor effects in different cancer types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fadraciclib (formerly CYC065) is a potent and selective, orally available dual inhibitor of cyclin-dependent kinase 2 (CDK2) and CDK9.[1][2] Its mechanism of action, targeting key regulators of cell cycle progression and transcription, has positioned it as a promising therapeutic candidate across a range of malignancies. This guide provides a comprehensive cross-validation of this compound's anti-tumor effects in various cancer types, with a comparative analysis against other relevant inhibitors and supporting experimental data.

Mechanism of Action

This compound exerts its anti-tumor effects through the dual inhibition of CDK2 and CDK9. Inhibition of CDK9 disrupts the transcription of key survival proteins, such as MCL1 and MYC, leading to the induction of apoptosis in cancer cells.[1][2] The inhibition of CDK2, a key regulator of cell cycle progression, can lead to cell cycle arrest. This dual mechanism of action provides a strong rationale for its investigation in cancers dependent on these pathways.

Fadraciclib_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound CDK9 CDK9 This compound->CDK9 Inhibits CDK2 CDK2 This compound->CDK2 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces (indirectly) RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates Transcription Transcription RNAPII->Transcription MCL1_MYC_mRNA MCL1 & MYC mRNA Transcription->MCL1_MYC_mRNA MCL1_MYC_Protein MCL1 & MYC Protein MCL1_MYC_mRNA->MCL1_MYC_Protein Translation CellCycle Cell Cycle Progression CDK2->CellCycle MCL1_MYC_Protein->Apoptosis Inhibits

Caption: this compound's dual inhibition of CDK2 and CDK9.

In Vitro Efficacy: A Comparative Analysis

This compound has demonstrated potent anti-proliferative activity across a panel of cancer cell lines. The following tables summarize its half-maximal inhibitory concentration (IC50) values and provide a comparison with other CDK inhibitors where available.

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cancer TypeCell LineThis compound IC50 (µM)Citation(s)
Breast CancerMDA-MB-231≤0.4[2]
Breast CancerBT-549≤0.4[2]
Breast CancerHs 578T≤0.4[2]
Uterine Serous CarcinomaUSC-ARK-2 (CCNE1-amplified)0.124 ± 0.058[3]
Uterine Serous CarcinomaSPEC-2 (low CCNE1)0.415 ± 0.118[3]
Acute Myeloid Leukemia (AML)EOL-1Data not specified[4]
Acute Myeloid Leukemia (AML)HL60Data not specified[4]
Chronic Lymphocytic Leukemia (CLL)Primary CLL cells~0.8 (average)

Table 2: Comparative In Vitro Efficacy in Colorectal Cancer Patient-Derived Organoids

TreatmentAverage IC50 (µM)Citation(s)
This compound 2.65 ± 3.92 [5][6]
Palbociclib (CDK4/6 inhibitor)12.33 ± 9.87[5][6]
Standard Chemotherapy (Oxaliplatin, Irinotecan, 5-FU)29.92 ± 41.98[5][6]

In Vivo Anti-Tumor Activity

This compound has shown significant tumor growth inhibition in various preclinical xenograft models.

Table 3: this compound In Vivo Efficacy in Xenograft Models

Cancer TypeModelTreatment RegimenOutcomeCitation(s)
Colorectal CancerPatient-Derived Xenograft (PDX)25 mg/kg, oral gavage, BID, 5 days/week for 2 weeksSignificant tumor growth inhibition compared to control[5][6]
Uterine Serous CarcinomaUSC-ARK-2 Xenograft22.5 mg/kg, daily for 3 weeksSignificant reduction in tumor growth[3]
Acute Myeloid LeukemiaEOL-1 & HL60 Xenografts40 or 55 mg/kg, oral gavagePotent anti-leukemic activity[4]

Clinical Trial Highlights

This compound is currently being evaluated in several clinical trials for solid tumors and hematological malignancies.

Table 4: Summary of Clinical Trial Results for this compound

Trial IdentifierCancer Type(s)Key FindingsCitation(s)
NCT02552953Advanced Solid TumorsA heavily pretreated endometrial cancer patient with CDKN2A/B loss achieved a confirmed complete response.[7]
NCT04983810Advanced Solid Tumors and LymphomaPartial responses observed in patients with T-cell lymphoma. Stable disease and tumor shrinkage observed in patients with various solid tumors, including squamous non-small cell lung cancer.[4][8]
NCT03739554Relapsed/Refractory Chronic Lymphocytic Leukemia (CLL) (in combination with Venetoclax)Preclinical data shows strong synergy between this compound and Venetoclax in primary CLL cells, including those with 17p deletion.[8][9][10]
NCT04017546Relapsed/Refractory Acute Myeloid Leukemia (AML) or Myelodysplastic Syndrome (MDS)This compound is being investigated in this patient population.[1]

Combination Therapies

The mechanism of action of this compound, particularly its ability to downregulate MCL1, makes it an attractive candidate for combination therapies, most notably with the BCL-2 inhibitor Venetoclax.

  • This compound and Venetoclax in CLL: Preclinical studies have demonstrated strong synergy between this compound and Venetoclax in primary CLL cells.[8][9][10] this compound's inhibition of MCL1 synthesis complements Venetoclax's inhibition of BCL-2, leading to enhanced apoptosis. This combination is particularly promising for patients with 17p deletion, a high-risk prognostic factor in CLL.[8][9]

Experimental Protocols

Cell Viability Assay (Resazurin-Based)

This protocol is a general guideline for determining the IC50 of this compound in cancer cell lines.

Experimental_Workflow_Cell_Viability cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis A 1. Prepare cell suspension B 2. Seed cells in 96-well plates A->B C 3. Prepare serial dilutions of this compound B->C D 4. Add this compound dilutions to cells C->D E 5. Incubate for 72 hours at 37°C D->E F 6. Add Resazurin solution to each well E->F G 7. Incubate for 1-4 hours F->G H 8. Measure fluorescence (Ex: 560nm, Em: 590nm) G->H I 9. Calculate IC50 values using dose-response curves H->I

Caption: Workflow for determining cell viability using the Resazurin assay.

  • Cell Preparation: Culture cancer cell lines in appropriate media. Harvest cells and prepare a single-cell suspension.

  • Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Add the this compound dilutions to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Resazurin Addition: Prepare a working solution of resazurin in sterile PBS or culture medium. Add the resazurin solution to each well.

  • Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence of each well using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Subtract the background fluorescence (media with resazurin only) from all readings. Plot the percentage of cell viability versus the log of this compound concentration and fit a dose-response curve to determine the IC50 value.

Western Blotting for MCL1 and MYC Downregulation
  • Cell Lysis: Treat cells with this compound for the desired time points. Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts onto a polyacrylamide gel. Separate proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for MCL1, MYC, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Wash the membrane and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) in a suitable medium (e.g., Matrigel/PBS mixture) into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound orally via gavage at the specified dose and schedule. The control group should receive the vehicle solution.

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the this compound-treated and control groups to evaluate anti-tumor efficacy.

Conclusion

This compound has demonstrated significant anti-tumor activity in a variety of preclinical cancer models, including those for breast cancer, colorectal cancer, uterine serous carcinoma, and hematological malignancies. Its dual inhibition of CDK2 and CDK9 provides a strong mechanistic rationale for its efficacy, particularly in cancers with dysregulated cell cycle control and transcriptional addiction. The favorable comparative data against other inhibitors and its synergistic potential in combination therapies underscore its promise as a novel cancer therapeutic. Ongoing clinical trials will further elucidate the safety and efficacy of this compound in patients with advanced cancers.

References

Independent Validation of Fadraciclib's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fadraciclib (formerly CYC065), a potent and selective dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9), with other relevant CDK inhibitors. The information presented is supported by experimental data from preclinical studies to offer a comprehensive overview of its mechanism of action.

Executive Summary

This compound is a second-generation aminopurine derivative that demonstrates high potency and selectivity for CDK2 and CDK9.[1][2] Its mechanism of action is centered on the dual inhibition of these kinases, leading to two primary anti-cancer effects: disruption of the cell cycle and inhibition of transcription. By targeting CDK2, this compound can induce cell cycle arrest, particularly in tumors with an over-reliance on the CDK2/Cyclin E pathway.[3] The inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), leads to the downregulation of short-lived and critical pro-survival and oncogenic proteins, such as Mcl-1 and MYC, ultimately triggering apoptosis in cancer cells.[2] Preclinical data consistently shows this compound's improved potency over its predecessor, Seliciclib, and other early-generation CDK inhibitors.

Comparative Analysis of CDK Inhibitor Potency

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other CDK inhibitors against their primary targets, CDK2 and CDK9. This quantitative data allows for a direct comparison of their potency.

Table 1: IC50 Values of CDK2/9 Inhibitors

CompoundCDK2 IC50 (nM)CDK9 IC50 (nM)Reference(s)
This compound 526[1][3][4]
Seliciclib100800[5]
Alvocidib (Flavopiridol)20-1006[6][7]
Dinaciclib14[8][9]

Table 2: IC50 Values of Selective CDK4/6 Inhibitors Against CDK2 and CDK9

CompoundCDK2 IC50 (nM)CDK9 IC50 (nM)Reference(s)
Palbociclib>10,000>10,000[10]
Ribociclib>3,000>10,000[10]
Abemaciclib~1,000-3,00057[10][11]

Note: IC50 values can vary between different studies and experimental conditions.

Mechanism of Action and Signaling Pathways

This compound's dual inhibition of CDK2 and CDK9 results in a multi-pronged attack on cancer cell proliferation and survival.

  • CDK9 Inhibition and Transcriptional Control: CDK9, as part of the P-TEFb complex, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II), a critical step for transcriptional elongation. This compound inhibits this process, leading to a reduction in the transcription of genes with short mRNA half-lives. This disproportionately affects the levels of key pro-survival proteins like Mcl-1 and oncogenes such as MYC, thereby promoting apoptosis.

  • CDK2 Inhibition and Cell Cycle Control: CDK2, in complex with Cyclin E and Cyclin A, plays a crucial role in the G1/S and S phase transitions of the cell cycle. Inhibition of CDK2 by this compound can lead to cell cycle arrest, preventing DNA replication and cell division. This is particularly relevant in cancers with amplification or overexpression of Cyclin E.

The following diagrams illustrate the signaling pathways affected by this compound and the workflow of a typical in vitro kinase assay used to determine inhibitor potency.

Fadraciclib_Mechanism_of_Action This compound's Dual Mechanism of Action cluster_0 Transcriptional Regulation cluster_1 Cell Cycle Control RNA_Pol_II RNA Pol II Transcription_Elongation Transcriptional Elongation RNA_Pol_II->Transcription_Elongation P_TEFb P-TEFb (CDK9/Cyclin T1) P_TEFb->RNA_Pol_II Phosphorylation (pSer2) mRNA_synthesis mRNA Synthesis (e.g., MYC, MCL1) Transcription_Elongation->mRNA_synthesis Apoptosis Apoptosis mRNA_synthesis->Apoptosis CDK2_CyclinE CDK2/Cyclin E Rb Rb CDK2_CyclinE->Rb Phosphorylation E2F E2F Rb->E2F pRb pRb S_Phase_Entry S Phase Entry E2F->S_Phase_Entry Cell_Cycle_Arrest Cell_Cycle_Arrest S_Phase_Entry->Cell_Cycle_Arrest This compound This compound This compound->P_TEFb This compound->CDK2_CyclinE

Caption: this compound inhibits CDK9 and CDK2, leading to apoptosis and cell cycle arrest.

Kinase_Assay_Workflow In Vitro Kinase Assay Workflow (e.g., ADP-Glo) cluster_reaction Kinase Reaction cluster_detection Luminescent Detection Kinase CDK Enzyme (e.g., CDK9/Cyclin T1) Reaction_Mix Reaction Incubation Kinase->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix Inhibitor This compound (or other inhibitor) Inhibitor->Reaction_Mix ADP ADP Reaction_Mix->ADP ATP_remaining Remaining ATP Reaction_Mix->ATP_remaining ADP_to_ATP ADP to ATP Conversion ADP->ADP_to_ATP ATP_Depletion ATP Depletion ADP_Glo_Reagent ADP-Glo™ Reagent ADP_Glo_Reagent->ATP_Depletion Kinase_Detection_Reagent Kinase Detection Reagent Kinase_Detection_Reagent->ADP_to_ATP Luciferase Luciferase Reaction ADP_to_ATP->Luciferase Luminescence Luminescent Signal Luciferase->Luminescence

References

Safety Operating Guide

Fadraciclib: Comprehensive Safety, Handling, and Disposal Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety, operational, and disposal information for Fadraciclib (also known as CYC065), a research-grade chemical compound. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.

Product Identification and Properties

This compound is an inhibitor of cyclin-dependent kinase 2 (Cdk2) and Cdk9.[1] It is classified as a second-generation CDK inhibitor, derived from seliciclib.[2]

Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 1070790-89-4[1][3][4]
Synonyms CYC065[1][4]
Molecular Formula C₂₁H₃₁N₇O[1][3]
Molecular Weight 397.52 g/mol [3]
Appearance Solid[1]
Solubility DMSO: 80 mg/mL (201.24 mM)[5]
Purity ≥98%[1]
Storage Store at -20°C for up to 6 months or -80°C for up to 1 year.[6][6]

Biological Activity (IC₅₀ Values)

TargetIC₅₀Source(s)
CDK2 4.5 - 5 nM[1][7]
CDK9 20.5 - 26 nM[1][7]
CDK1 278 nM[1]
CDK4 193 nM[1]
CDK7 232 nM[1]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance that requires careful handling.

GHS Classification:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[3][4]

  • Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3][4]

Personal Protective Equipment (PPE) and Handling:

  • Engineering Controls: Use only in areas with adequate exhaust ventilation. An accessible safety shower and eye wash station must be available.[3]

  • Hand Protection: Wear protective gloves.[3]

  • Eye Protection: Use safety goggles with side-shields.[3]

  • Skin and Body Protection: Wear impervious clothing.[3]

  • Respiratory Protection: Use a suitable respirator, especially when dust or aerosols may be generated.[3]

  • General Hygiene: Wash hands thoroughly after handling.[3][4] Avoid inhalation and contact with eyes and skin.[3]

Proper Disposal Procedures

Disposal of this compound and its contaminated materials must be performed in strict accordance with all applicable federal, state, and local regulations for hazardous chemical waste.[3]

Step-by-Step Disposal Guidance:

  • Waste Identification: Identify all waste streams containing this compound, including pure compound, stock solutions, contaminated labware (e.g., pipette tips, tubes, flasks), and contaminated PPE.

  • Segregation: Do not mix this compound waste with household garbage or dispose of it via the sewage system.[4] As a cytotoxic/cytostatic compound, it should be segregated into a designated, clearly labeled hazardous waste container. For sharps waste like needles and syringes, use a correctly marked sharps container.[8]

  • Containerization: Use chemically resistant, sealed containers for waste. For equipment contaminated with this compound, purple bags or lidded bins are often recommended for cytotoxic waste.[8]

  • Labeling: Clearly label the waste container with "Hazardous Waste," "Cytotoxic," and the chemical name "this compound."

  • Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company. The required method of disposal for cytotoxic waste is typically high-temperature incineration.[8]

  • Decontamination: Decontaminate surfaces and non-disposable equipment by scrubbing with alcohol. Dispose of the cleaning materials as hazardous waste.[3]

G start Start: this compound Waste Generated identify 1. Identify Waste Type (Solid, Liquid, Contaminated Labware) start->identify segregate 2. Segregate Waste (Do not mix with general trash or drain dispose) identify->segregate container 3. Place in Designated Hazardous Waste Container segregate->container label_waste 4. Label Container Clearly ('Hazardous', 'Cytotoxic', 'this compound') container->label_waste store 5. Store Securely in Designated Area label_waste->store dispose 6. Dispose via Certified Vendor (High-Temperature Incineration) store->dispose end End: Compliant Disposal dispose->end

Caption: Logical workflow for the proper disposal of this compound waste.

Accidental Release Measures

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[3]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[3]

  • Personal Protection: Wear full PPE, including a self-contained breathing apparatus if necessary.[3]

  • Cleanup:

    • For solutions, absorb with a finely-powdered, liquid-binding material (e.g., diatomite, universal binders).[3]

    • For solids, carefully sweep or scoop up the material, avoiding dust formation.

  • Disposal of Cleanup Materials: Place all contaminated materials into a sealed, labeled container for disposal according to the procedures outlined in Section 3.[3]

  • Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[3]

Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of CDK2 and CDK9. Its primary mechanism of action in cancer cells involves the inhibition of CDK9, which is critical for regulating transcription. This inhibition leads to a rapid induction of apoptosis (programmed cell death).[9]

The key steps in the pathway are:

  • This compound inhibits CDK9.

  • Inhibition of CDK9 reduces the phosphorylation of RNA Polymerase II at the Serine 2 position (pSer2).[9][10]

  • This disruption of transcription leads to the rapid depletion of short-lived, pro-survival proteins, most notably Myeloid Cell Leukemia 1 (MCL1) and the oncoprotein MYC.[9]

  • The loss of MCL1 frees pro-apoptotic proteins, which disrupt the mitochondrial membrane and trigger the apoptotic cascade, leading to cell death.[10]

G This compound This compound CDK9 CDK9 This compound->CDK9 RNAPolII RNA Polymerase II (pSer2) CDK9->RNAPolII Transcription Transcription of Pro-Survival Genes RNAPolII->Transcription MCL1_MYC MCL1 & MYC Proteins Transcription->MCL1_MYC Apoptosis Apoptosis (Cell Death) MCL1_MYC->Apoptosis inhibits

Caption: this compound's mechanism of action via CDK9 inhibition.

Cited Experimental Protocols

The following outlines common methodologies used to characterize the effects of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay This experiment determines the potency of this compound against specific kinase enzymes.

  • Methodology: Recombinant CDK/cyclin enzymes are used for the assay. This compound is prepared in a 10-point concentration curve. The kinase reaction is initiated in the presence of the compound and an ATP concentration that approximates the Michaelis constant (Km) value for each enzyme. The activity of the kinase (e.g., phosphorylation of a substrate) is measured, and the IC₅₀ value is calculated from the resulting dose-response curve.[9]

Protocol 2: Apoptosis Detection by Flow Cytometry This experiment quantifies the induction of cell death in cancer cell lines following treatment with this compound.

  • Methodology:

    • Cell Treatment: Cancer cell lines are cultured and treated with this compound (e.g., at concentrations of 0.8 µM and 1.6 µM) or a vehicle control (DMSO) for a set period, such as 24 hours.[10]

    • Staining: After treatment, cells are harvested and stained with fluorescent markers. A common combination is Annexin V (which binds to apoptotic cells) and a dye to assess mitochondrial membrane potential, such as DiOC₆(3).[10]

    • Analysis: The stained cells are analyzed using a flow cytometer. The instrument quantifies the percentage of cells in different populations: live, early apoptotic (Annexin V positive), and late apoptotic/necrotic.[10]

G A 1. Culture Cancer Cell Lines B 2. Treat Cells with This compound or DMSO Control A->B C 3. Incubate for Specified Time (e.g., 24h) B->C D 4. Harvest and Stain Cells (e.g., Annexin V) C->D E 5. Analyze by Flow Cytometry D->E F 6. Quantify Percentage of Apoptotic Cells E->F

Caption: Experimental workflow for an apoptosis assay.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fadraciclib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for laboratory personnel handling Fadraciclib (also known as CYC065). Adherence to these procedures is critical to ensure personal safety and maintain a secure research environment.

This compound is a potent and selective inhibitor of cyclin-dependent kinases 2 and 9 (CDK2/9), investigated for its therapeutic potential in oncology. As with many research compounds, particularly those with cytotoxic properties, stringent safety protocols are necessary to minimize exposure and mitigate risks. This guide offers procedural, step-by-step instructions for the safe handling, use, and disposal of this compound, aligning with best practices in laboratory safety and chemical management.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment is non-negotiable when working with this compound. The following table summarizes the required PPE, which should be donned before handling the compound and only removed after completing all related tasks and decontamination procedures.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Prevents skin contact. This compound is classified as a skin irritant.[1]
Eye Protection Safety goggles with side-shields or a face shieldProtects against splashes and aerosols, as this compound is a serious eye irritant.[1]
Body Protection Impervious, disposable gown with long sleeves and knit cuffsShields skin and personal clothing from contamination.[1]
Respiratory Protection NIOSH-approved respiratorRecommended when handling the solid compound outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of dust particles.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a powder-containment balance enclosure, to minimize the risk of aerosolization.

  • Before use, ensure that all necessary PPE is correctly worn.

  • Use dedicated spatulas and weighing boats for this compound.

  • Clean all surfaces with an appropriate solvent (e.g., 70% ethanol) after weighing and handling.

2. Solution Preparation:

  • When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.

  • If sonication is required to dissolve the compound, ensure the vial is securely capped.

  • All solutions should be clearly labeled with the compound name, concentration, solvent, and date of preparation.

3. Cell Culture and In Vitro Assays:

  • When adding this compound solutions to cell cultures or assay plates, work within a biological safety cabinet (BSC).

  • Use filtered pipette tips to prevent cross-contamination and aerosol generation.

  • After treating cells with this compound, all subsequent handling of the cells and culture medium should be performed under the assumption of contamination with a cytotoxic compound.

4. Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[1] Remove any contaminated clothing.

  • Eye Contact: Flush eyes with a large volume of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for disposal as cytotoxic waste. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, pipette tips, gloves, gowns, and cell culture materials, must be segregated as cytotoxic waste.[2][3]

  • Waste Containers: Use designated, leak-proof, and clearly labeled cytotoxic waste containers.[2][3][4] These are often color-coded (e.g., purple or yellow with a cytotoxic symbol) according to institutional and local regulations.

  • Sharps: All sharps (needles, scalpels) contaminated with this compound must be disposed of in a designated cytotoxic sharps container.[5]

  • Final Disposal: Cytotoxic waste should be collected by a licensed hazardous waste disposal company for high-temperature incineration.[2][4] Do not dispose of this compound waste in regular trash or down the drain.

Experimental Protocols: Methodologies for Key Assays

The following are representative protocols for assays commonly used to characterize CDK inhibitors like this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired time period (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vitro Kinase Assay

This assay directly measures the ability of this compound to inhibit the activity of its target kinases, CDK2 and CDK9.

  • Reaction Setup: In a microplate, combine the kinase (recombinant CDK2/cyclin A or CDK9/cyclin T1), a suitable substrate (e.g., a peptide derived from Histone H1 or the C-terminal domain of RNA Polymerase II), and varying concentrations of this compound.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time.

  • Termination: Stop the reaction by adding a solution containing EDTA.

  • Detection: The amount of phosphorylated substrate can be quantified using various methods, such as a luminescence-based assay that measures the amount of ATP consumed (e.g., ADP-Glo™ Kinase Assay) or an antibody-based method (e.g., HTRF, ELISA) that detects the phosphorylated substrate.[4][6]

Western Blotting for Target Protein Phosphorylation

This technique is used to assess the effect of this compound on the phosphorylation of downstream targets of CDK2 and CDK9 in cells.

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a CDK2/9 substrate (e.g., phospho-Rb, phospho-Ser2-RNA Pol II).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system. Normalize the signal to a loading control (e.g., β-actin).

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with this compound.

  • Cell Treatment: Treat cells with this compound or a vehicle control for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium iodide (PI), in a solution containing RNase to prevent staining of double-stranded RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.

Visualizing the Workflow

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.